Deoxyfusapyrone
Description
Fusapyrone is a natural product found in Fusarium incarnatum with data available.
Properties
Molecular Formula |
C34H54O9 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one |
InChI |
InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m1/s1 |
InChI Key |
HEECQDWUNPZALD-PQKWJCQSSA-N |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@@H]2[C@H]([C@@H](C[C@@H](O2)CO)O)O)O)O)/C |
Canonical SMILES |
CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Deoxyfusapyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium semitectum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone (B1670254) is a bioactive α-pyrone secondary metabolite first discovered and isolated from the fungus Fusarium semitectum.[1][2] This compound, along with its structural analog fusapyrone (B118556), has garnered significant interest within the scientific community due to its potent antifungal properties against a range of plant and human pathogens.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation protocols, and biosynthetic pathways of this compound, presenting key data in a structured format for researchers and drug development professionals.
Discovery and Bioactivity
This compound was first reported in 1994, following its isolation from rice cultures of Fusarium semitectum sourced from maize stalk rot in Southern Italy.[5] Initial screenings of the organic extracts from these fungal cultures revealed strong antibiotic activity against Geotrichum candidum. Subsequent studies have demonstrated the broad-spectrum antifungal activity of this compound against various filamentous fungi, including important plant pathogens and mycotoxigenic species such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. It has also shown inhibitory activity against human mycoses, particularly Aspergillus species. Interestingly, this compound has been found to be largely inactive against yeasts and the bacterium Bacillus megaterium.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: Antifungal Activity of this compound
| Target Fungi | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Botrytis cinerea | 0.78-6.25 | |
| Aspergillus parasiticus | 0.78-6.25 | |
| Penicillium brevi-compactum | 0.78-6.25 | |
| Aspergillus fumigatus | 1.56-6.25 | |
| Fusarium oxysporum | 1.56-6.25 | |
| Verticillium dahliae | 1.56-6.25 |
Table 2: Toxicity Data for this compound
| Bioassay | LC₅₀ (µM) | Reference |
| Artemia salina (Brine Shrimp) | 37.1 |
Biosynthesis of this compound
The biosynthesis of this compound in Fusarium species is a complex process originating from a polyketide pathway. This pathway is orchestrated by a specific gene cluster, with a key enzyme being the polyketide synthase (PKS) encoded by the gene FmPKS40 (also known as FmFPY1) in the related species Fusarium mangiferae. The PKS is believed to utilize acetyl-CoA as a starter unit and subsequently adds ten malonyl-CoA units. The resulting polyketide backbone undergoes a series of modifications, including cyclization and reduction steps, to form the final γ-pyrone structure of this compound.
The production of this compound is subject to environmental regulation. Notably, its biosynthesis is nitrogen-repressed. Studies have shown that high concentrations of nitrogen sources, such as sodium nitrate (B79036) or glutamine, significantly reduce or completely inhibit the production of both fusapyrone and this compound.
Caption: A simplified diagram illustrating the key steps in the polyketide biosynthesis of this compound.
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound from Fusarium semitectum.
Fungal Cultivation
-
Strain: Fusarium semitectum Berk. & Rav.
-
Culture Medium: Autoclaved rice kernels. A strain of the fungus is cultured on this solid substrate to produce bioactive metabolites.
-
Incubation: The culture is incubated at room temperature for a period of 4 weeks.
Extraction of Crude Metabolites
-
Initial Extraction: The fungal culture on rice kernels is extracted with organic solvents. While the specific solvent is not always detailed, ethyl acetate (B1210297) is commonly used for extracting fungal secondary metabolites.
-
Solvent Evaporation: The organic extract is then concentrated under reduced pressure to yield a crude extract.
Purification of this compound
A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.
-
Column Chromatography: The crude extract is first subjected to column chromatography. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Thin-Layer Chromatography (TLC): Fractions collected from the column are analyzed by TLC to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC. A C-18 reverse-phase column is often used, with a mobile phase such as a methanol-water mixture. Detection is typically performed using a UV detector set at 285 nm, which is a characteristic absorption maximum for α-pyrones like this compound.
Caption: A flowchart outlining the general experimental procedure for the isolation and purification of this compound.
Characterization
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and confirm the α-pyrone chromophore.
Conclusion
This compound, a secondary metabolite from Fusarium semitectum, represents a promising natural product with significant antifungal activity. The methodologies for its isolation and the understanding of its biosynthetic pathway provide a solid foundation for further research. This includes potential applications in agriculture for crop protection, as well as a lead compound for the development of new antifungal drugs. The detailed protocols and data presented in this guide are intended to facilitate these future research and development endeavors.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Deoxyfusapyrone: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone (B1670254) is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its pronounced antifungal activities. Initially isolated from Fusarium semitectum, this polyketide-derived natural product presents a complex and intriguing molecular architecture. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and biological properties of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Chemical Structure: A Revised Understanding
Initially characterized as a 3-substituted-4-hydroxy-6-alkyl-2-pyrone (an α-pyrone), the structure of this compound has been a subject of revision.[1] More recent and detailed spectroscopic analyses, including extensive 1D and 2D NMR and MS spectral data, have led to the conclusive re-assignment of its core scaffold as a γ-pyrone derivative.[2] This revision is critical for a correct understanding of its chemical properties and for guiding synthetic and medicinal chemistry efforts.
The molecular formula of this compound is C34H54O8 .[1] The γ-pyrone ring is highly substituted, featuring a complex alkyl chain at the 6-position and a C-glycosyl moiety at the 3-position. The biosynthesis of this compound is understood to originate from a polyketide pathway, involving the condensation of 11 acetyl-CoA subunits to form a hexa-methylated undecaketide, which is then processed by a polyketide synthase (PKS).[1]
Stereochemistry: A Complex Puzzle
This compound is a chiral molecule possessing multiple stereogenic centers within its intricate structure. The complexity of its stereochemistry has been a significant challenge in its total synthesis and characterization. A convergent and modular synthetic approach has been developed to construct the eight possible diastereoisomers of this compound, highlighting the stereochemical intricacy of this natural product.[3] However, the definitive absolute configuration of all chiral centers in the naturally occurring enantiomer has not been conclusively established in the available literature. The determination of the precise spatial arrangement of atoms is a crucial next step in fully elucidating the structure-activity relationship of this potent antifungal agent. Advanced analytical techniques such as X-ray crystallography, vibrational circular dichroism (VCD), and detailed NMR studies utilizing chiral shift reagents will be instrumental in resolving the absolute stereochemistry of natural this compound.
Quantitative Data
The biological activity and physical properties of this compound have been quantified in several studies. This data is summarized in the tables below for ease of comparison.
Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Botrytis cinerea | 0.78-6.25 | |
| Aspergillus parasiticus | 0.78-6.25 | |
| Penicillium brevicompactum | 0.78-6.25 | |
| Alternaria alternata | - | |
| Aspergillus flavus | - | |
| Cladosporium cucumerinum | - | |
| Phoma tracheiphila | - | |
| Penicillium verrucosum | - | |
| Agents of human mycoses (Aspergillus spp., Candida spp.) | Good inhibitory activity |
Note: Specific MIC values for all listed fungi were not available in all cited sources.
Table 2: Toxicological Data for this compound
| Assay | Value | Reference |
| Artemia salina (brine shrimp) larvae bioassay (LC50) | 37.1 µM (21.8 µg/mL) |
Experimental Protocols
Isolation and Purification of this compound from Fusarium semitectum
A detailed, step-by-step protocol for the isolation and purification of this compound is crucial for obtaining the natural product for further study. The general procedure involves the cultivation of Fusarium semitectum on a suitable solid substrate, followed by extraction of the fungal culture with organic solvents and subsequent chromatographic purification.
1. Fungal Culture:
-
Fusarium semitectum (strain ITEM 1623) is grown on autoclaved wheat kernels. The culture conditions, including temperature and incubation time, are critical for optimal production of the secondary metabolite.
2. Extraction:
-
The fungal culture is extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of metabolites.
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Medium Pressure Liquid Chromatography (MPLC): As an initial purification step to fractionate the complex extract.
-
Thin-Layer Chromatography (TLC): For monitoring the purification process and identifying fractions containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): A C-18 reverse-phase column is commonly used for the final purification of this compound. A mobile phase consisting of a methanol-water gradient is often employed, with UV detection at approximately 285 nm.
-
Total Synthesis of this compound
The total synthesis of this compound is a complex undertaking due to its numerous chiral centers and functional groups. A convergent and modular strategy has been reported, which involves the synthesis of key fragments of the molecule that are then coupled together.
Retrosynthetic Analysis and Key Fragments:
The synthetic approach conceptually dissects this compound into three main building blocks:
-
A pyrone moiety.
-
A complex polyene side chain.
-
A C-glycoside component.
A detailed experimental protocol for the complete total synthesis is extensive and beyond the scope of this guide. However, the key strategic elements involve stereoselective construction of the chiral centers within each fragment, followed by efficient coupling reactions to assemble the final molecule. The synthesis of the eight possible diastereoisomers allows for the eventual determination of the natural product's absolute stereochemistry by comparing the spectroscopic data of the synthetic isomers with that of the isolated natural product.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism of action for this compound's antifungal activity is not yet fully elucidated. However, based on the known mechanisms of other pyrone-containing natural products, several hypotheses can be proposed.
Potential Mechanisms of Antifungal Action:
-
Inhibition of Biofilm Formation: Some pyrone derivatives have been shown to inhibit biofilm formation in pathogenic fungi like Candida albicans. This is a critical virulence factor, and its disruption can render the fungus more susceptible to host defenses and antifungal drugs.
-
Disruption of Fungal Cell Wall or Membrane Integrity: Like many antifungal agents, this compound may interfere with the synthesis or integrity of the fungal cell wall or membrane, leading to cell lysis and death.
-
Enzyme Inhibition: The pyrone ring and its substituents may interact with and inhibit essential fungal enzymes involved in key metabolic pathways.
-
Interference with Quorum Sensing: Some pyrone compounds have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic fungi.
Further research is required to identify the specific molecular targets of this compound and to delineate the signaling pathways that are disrupted upon its interaction with fungal cells.
Workflow for Investigating the Mechanism of Action:
Caption: A logical workflow for elucidating the antifungal mechanism of action of this compound.
Conclusion
This compound remains a fascinating and promising natural product with significant potential as a lead compound for the development of new antifungal agents. The revision of its core structure to a γ-pyrone has provided a more accurate foundation for future research. Key areas for further investigation include the definitive determination of its absolute stereochemistry, the development of more efficient and scalable total synthesis routes, and a detailed elucidation of its molecular mechanism of action. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
The Biosynthesis of Deoxyfusapyrone in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfusapyrone (B1670254), a polyketide-derived α-pyrone with notable antifungal properties, is a secondary metabolite produced by various species of the fungal genus Fusarium, including F. semitectum and F. mangiferae.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster, featuring a highly reducing polyketide synthase (HR-PKS) as the core enzyme. The production of this compound is intricately regulated by both genetic and epigenetic mechanisms, with nitrogen availability being a key environmental cue. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic determinants, proposed enzymatic steps, and regulatory networks. Furthermore, it includes a compilation of relevant experimental protocols and quantitative data to facilitate further research and potential biotechnological applications.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound synthesis is encoded within a biosynthetic gene cluster (BGC). In Fusarium mangiferae, this cluster contains a key polyketide synthase gene, FmPKS40 (also referred to as FmFPY1), and several putative tailoring enzymes.[1]
Table 1: Key Genes in the Putative this compound Biosynthetic Gene Cluster in Fusarium mangiferae [1]
| Gene Name | Putative Function |
| FmPKS40 (FmFPY1) | Highly reducing polyketide synthase (HR-PKS) |
| FPY2 | C-glycosyltransferase (probable) |
| FPY3-FPY6 | Probable/Unknown |
| FPY7 | Cytochrome P450 monooxygenase (probable) |
Proposed Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process initiated by the core enzyme, FmPKS40. While the precise intermediates have not been fully elucidated, a putative pathway can be proposed based on the known functions of the enzymes in the BGC and the chemical structure of the final product.
Polyketide Chain Assembly by FmPKS40
The chemical structure of this compound suggests it is an undecaketide, likely formed from the condensation of one acetyl-CoA starter unit and ten malonyl-CoA extender units.[1] FmPKS40, a highly reducing polyketide synthase, iteratively catalyzes the elongation of the polyketide chain. This multi-domain enzyme contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP). The presence of reducing domains, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), within FmPKS40 is responsible for the programmed reduction of keto groups during chain elongation, leading to a saturated polyketide backbone.
Caption: Assembly of the polyketide backbone by FmPKS40.
Tailoring Reactions
Following the synthesis of the polyketide chain and its release from FmPKS40, a series of tailoring reactions are thought to occur to yield this compound and its related compound, fusapyrone (B118556).
-
Cyclization and α-Pyrone Formation: The linear polyketide chain undergoes cyclization to form the characteristic α-pyrone ring. The precise mechanism of this cyclization in this compound biosynthesis is yet to be determined.
-
C-Glycosylation by FPY2: The putative C-glycosyltransferase, FPY2, is proposed to attach a 4'-deoxyglucose moiety to the polyketide core.
-
Hydroxylation by FPY7 (for Fusapyrone): The cytochrome P450 monooxygenase, FPY7, is hypothesized to be responsible for the hydroxylation event that differentiates fusapyrone from this compound.
Caption: Proposed tailoring steps in the biosynthesis of this compound.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at both the epigenetic and transcriptional levels.
Epigenetic Regulation
In F. mangiferae, the biosynthesis of both fusapyrone and this compound is dependent on the H3K9 methyltransferase, FmKmt1. Deletion of the FmKmt1 gene results in a significant reduction in the production of these compounds, indicating that histone methylation plays a crucial role in maintaining the transcriptional activity of the biosynthetic gene cluster.
Nitrogen Repression
The biosynthesis of fusapyrone and this compound is subject to nitrogen repression. Studies have shown that high concentrations of nitrogen sources, such as glutamine and sodium nitrate, suppress the production of these metabolites. Conversely, cultivation in media with low nitrogen concentrations, particularly 6 mM NaNO₃, induces their biosynthesis. The ambient pH, however, does not appear to significantly influence production.
Quantitative Data
Table 2: Production of Fusapyrone (FPY) and this compound (dFPY) by F. mangiferae under Different Nitrogen Conditions
| Nitrogen Source | Concentration | FPY Production (relative) | dFPY Production (relative) |
| Glutamine | 60 mM | Not Detected | Not Detected |
| Glutamine | 6 mM | Below Quantitation | Below Quantitation |
| NaNO₃ | 120 mM | Not Detected | Not Detected |
| NaNO₃ | 6 mM | High | High |
Data is based on HPLC-HRMS analysis of culture supernatants after 7 days of cultivation at 30°C. "High" indicates detectable and quantifiable amounts.
Experimental Protocols
Fungal Cultivation for this compound Production
This protocol is adapted from studies on F. mangiferae.
-
Pre-culture: Inoculate 100 mL of Darken medium in a 300 mL Erlenmeyer flask with mycelia of F. mangiferae. Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.
-
Induction Culture: Transfer 0.5 mL of the pre-culture to 100 mL of ICI medium supplemented with a specific nitrogen source. For induction of this compound production, use 6 mM NaNO₃ as the sole nitrogen source.
-
Incubation: Incubate the induction culture on an orbital shaker at 180 rpm and 30°C for 7 days for secondary metabolite analysis.
-
Harvesting: Separate the mycelia from the culture supernatant by filtration. The supernatant is used for metabolite extraction and analysis.
Caption: Workflow for the cultivation of F. mangiferae.
Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)
A general approach for gene disruption in Fusarium species.
-
Vector Construction: Construct a binary vector containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., FmPKS40).
-
Agrobacterium Transformation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation.
-
Co-cultivation: Mix a suspension of F. mangiferae conidia with the transformed A. tumefaciens cells. Spread the mixture on induction medium plates containing acetosyringone (B1664989) and incubate for 2-3 days.
-
Selection: Overlay the co-cultivation plates with a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for fungal transformants and an antibiotic to inhibit the growth of A. tumefaciens (e.g., cefotaxime).
-
Verification: Isolate putative transformants and confirm the gene knockout by PCR and Southern blot analysis.
Metabolite Analysis by HPLC-HRMS
A general protocol for the analysis of fusapyrone and this compound.
-
Sample Preparation: Extract the fungal culture supernatant with an equal volume of an organic solvent (e.g., ethyl acetate). Evaporate the organic phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol).
-
Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Elute the metabolites using a gradient of water and methanol (B129727) (or acetonitrile), both containing a small amount of a modifier like formic acid.
-
Mass Spectrometric Detection: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap) operating in positive electrospray ionization (ESI+) mode.
-
Data Analysis: Identify this compound and fusapyrone based on their accurate mass-to-charge ratios ([M+H]⁺) and retention times compared to authentic standards. For this compound, the calculated m/z for [C₃₄H₅₄O₈+H]⁺ is 591.3897.
Conclusion
The biosynthesis of this compound in fungi is a complex process involving a dedicated gene cluster and tight regulatory control. The identification of the core PKS, FmPKS40, and the influence of epigenetic factors and nitrogen availability have provided significant insights into this pathway. However, further research is required to fully elucidate the functions of the tailoring enzymes, characterize the biosynthetic intermediates, and understand the detailed regulatory mechanisms. The information and protocols presented in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for applications in medicine and agriculture.
References
Deoxyfusapyrone: A Technical Guide to Natural Producers Beyond the Fusarium Genus
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the natural producers of deoxyfusapyrone (B1670254), an α-pyrone secondary metabolite with notable antifungal properties. While the vast body of scientific literature identifies the fungal genus Fusarium as the primary and well-documented source of this compound, this guide addresses the inquiry into alternative producers and summarizes the current state of knowledge.
Executive Summary: The Landscape of this compound Producers
This compound, first reported in 1994 from rice cultures of Fusarium semitectum, is a polyketide-derived metabolite.[1] Extensive research has since solidified the Fusarium genus, particularly species within the Fusarium fujikuroi species complex (FFSC), as the principal producers.[2] Despite inquiries into other fungal genera known for producing a diverse array of secondary metabolites, verifiable evidence of this compound production outside of Fusarium remains exceedingly scarce and largely uncorroborated in peer-reviewed literature.
One secondary source mentions a 2000 report where fusapyrone (B118556) and this compound were purportedly isolated from Acremonium sp. and Colletotrichum sp.[3] However, extensive searches for this primary reference have been unsuccessful, and the broader scientific literature does not support this claim. Therefore, based on current, verifiable data, this compound should be considered a characteristic metabolite of the Fusarium genus.
This guide will proceed by detailing the confirmed Fusarium producers, providing quantitative production data, outlining established experimental protocols for isolation and characterization, and describing the elucidated biosynthetic pathway as a comprehensive reference for researchers.
Confirmed Natural Producers: The Fusarium Genus
The production of this compound is most strongly associated with the following Fusarium species:
-
Fusarium semitectum : This species is the primary and original source from which this compound and its glycosylated counterpart, fusapyrone, were first isolated and characterized.[1][4] It remains a key organism for the laboratory-scale production of these compounds.
-
Fusarium mangiferae : A phytopathogenic fungus causing mango malformation disease, F. mangiferae has been identified as a significant producer of both fusapyrone and this compound. Studies on this species have been instrumental in elucidating the genetic basis of biosynthesis.
-
Marine-derived Fusarium sp. (strain FH-146) : Research has shown that environmental isolates, such as this marine-derived strain, also possess the capability to produce this compound, suggesting a broader distribution of the biosynthetic gene cluster within the genus.
Quantitative Data on this compound Production
Production of this compound is highly dependent on culture conditions, particularly the nitrogen source. Studies in F. mangiferae have demonstrated that nitrogen availability acts as a key regulatory signal for the biosynthetic pathway.
Table 1: Influence of Nitrogen Source on this compound Production in F. mangiferae
| Nitrogen Source | Concentration | This compound (dFPY) Production Level | Fusapyrone (FPY) Production Level | Reference |
|---|---|---|---|---|
| Sodium Nitrate (NaNO₃) | 6 mM | Detectable | High | |
| Sodium Nitrate (NaNO₃) | 120 mM | Not Detected | Not Detected | |
| Glutamine | 6 mM | Below Quantitation | Below Quantitation |
| Glutamine | 60 mM | Not Detected | Not Detected | |
Production levels were measured via HPLC-HRMS after 7 days of cultivation. "High" indicates significant production, while "Not Detected" signifies levels were below the instrument's detection limit.
Table 2: HPLC Recovery of this compound for Quantification
| Analyte | Recovery Range | Method | Reference |
|---|---|---|---|
| This compound (DFP) | 99% - 101% | C-18 Reverse Phase HPLC |
| Fusapyrone (FP) | 84% - 99% | C-18 Reverse Phase HPLC | |
Recovery was measured in a crude extract from a low-producer F. semitectum strain, indicating the method's suitability for accurate quantification.
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and characterization of this compound based on established protocols for Fusarium species.
Fungal Cultivation for this compound Production
-
Inoculum Preparation : Maintain Fusarium semitectum or F. mangiferae on Potato Dextrose Agar (PDA) slants. For liquid cultures, grow the fungus in a suitable liquid medium to generate sufficient mycelial mass.
-
Solid-State Fermentation (Primary Method) :
-
Substrate: Use autoclaved rice or wheat kernels.
-
Inoculation: Inoculate the sterile kernels with the fungal culture.
-
Incubation: Incubate at room temperature (approx. 25°C) for 3-4 weeks.
-
-
Liquid-State Fermentation (for Regulatory Studies) :
-
Medium: Use a defined medium such as ICI (Imperial Chemical Industries) medium supplemented with a limiting nitrogen source (e.g., 6 mM NaNO₃) to induce production.
-
Incubation: Grow cultures for 7 days at approximately 30°C in the dark.
-
Extraction and Purification Workflow
-
Extraction :
-
Following incubation, macerate the solid fermented substrate.
-
Extract the culture material exhaustively with an organic solvent such as methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc).
-
Concentrate the organic extract in vacuo to yield a crude extract.
-
-
Liquid-Liquid Partitioning :
-
Partition the concentrated crude extract between ethyl acetate and water.
-
Collect the organic layer, which contains this compound and other nonpolar to semi-polar metabolites.
-
-
Chromatographic Purification :
-
Medium Pressure Liquid Chromatography (MPLC) : Subject the organic extract to MPLC on a silica (B1680970) gel column. Elute with a solvent gradient (e.g., n-hexane/EtOAc or chloroform/MeOH) to achieve initial fractionation.
-
Thin-Layer Chromatography (TLC) : Monitor fractions using silica gel TLC plates. Visualize spots under UV light or by staining with 5% phosphomolybdic acid in methanol followed by heating.
-
High-Performance Liquid Chromatography (HPLC) : Perform final purification using a C-18 reverse-phase column. A typical method involves a linear gradient of methanol in water, with UV detection at 285 nm, where this compound shows a characteristic absorption maximum.
-
References
An In-depth Technical Guide on the Core Physical and Chemical Properties of Deoxyfusapyrone
Introduction
Deoxyfusapyrone (B1670254) is a bioactive secondary metabolite classified as an α-pyrone (or 2H-pyran-2-one) derivative, though structural revisions suggest it may be a γ-pyrone derivative.[1] First isolated from rice cultures of Fusarium semitectum in 1994, it is a polyketide natural product.[2][3][4] this compound, often co-isolated with its analogue fusapyrone, has garnered interest in the scientific community for its notable antifungal properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
This compound is a complex molecule with a solid physical state at room temperature. Its solubility profile indicates that it is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).
Table 1: Physical and Chemical Data for this compound
| Property | Value | Reference |
| CAS Number | 156856-32-5 | |
| Molecular Formula | C₃₄H₅₄O₈ | |
| Molecular Weight | 590.8 g/mol | |
| Appearance | A solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | |
| InChI Key | WWYZFKLSUWWIEN-PWVYRXAXSA-N | |
| SMILES | O[C@H]1C--INVALID-LINK--O--INVALID-LINK--[C@@H]1O |
Spectral Data
The structure of this compound has been elucidated through extensive spectroscopic analysis, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |
| 2 | 97.6 s | |
| 3 | 170.8 s | |
| 4 | 108.1 d | 5.81 (1H, s) |
| 5 | 164.2 s | |
| 6 | 100.2 s | |
| 7 | 17.6 q | 1.05 (3H, d, 6.7) |
| 8 | 41.6 d | 2.50 (1H, m) |
| 9 | 13.9 q | 0.88 (3H, d, 6.7) |
| 10 | 33.3 t | 1.25 (2H, m) |
| 11 | 30.7 t | 1.25 (2H, m) |
| 12 | 30.7 t | 1.25 (2H, m) |
| 13 | 23.7 t | 1.25 (2H, m) |
| 14 | 14.4 q | 0.88 (3H, t, 6.7) |
| 15 | 135.0 d | 5.37 (1H, m) |
| 16 | 128.4 d | 5.37 (1H, m) |
| 17 | 40.4 d | 2.50 (1H, m) |
| 18 | 20.2 q | 1.05 (3H, d, 6.7) |
| 19 | 133.2 s | |
| 20 | 13.9 q | 1.70 (3H, s) |
| 21 | 134.1 d | 5.37 (1H, m) |
| 22 | 127.3 d | 5.37 (1H, m) |
| 23 | 77.3 d | 3.98 (1H, d, 9.8) |
| 24 | 25.5 q | 1.20 (3H, s) |
| 25 | 23.9 q | 1.20 (3H, s) |
| 1' | 75.1 d | 4.80 (1H, d, 7.8) |
| 2' | 75.1 d | 3.35 (1H, m) |
| 3' | 78.4 d | 3.35 (1H, m) |
| 4' | 37.0 t | 1.35 (1H, m), 1.95 (1H, m) |
| 5' | 71.6 d | 3.35 (1H, m) |
| 6' | 62.9 t | 3.65 (1H, m), 3.85 (1H, m) |
Experimental Protocols and Methodologies
Isolation and Purification
This compound is naturally produced by various fungal species, most notably Fusarium semitectum and other marine-derived Fusarium species. The general protocol for its isolation involves fungal cultivation followed by extraction and chromatographic purification.
Experimental Protocol: Isolation from Fungal Culture
-
Cultivation: Fusarium semitectum is cultured on a solid substrate like autoclaved rice kernels at room temperature for several weeks to allow for the production of secondary metabolites.
-
Extraction: The fungal culture is extracted with organic solvents, such as methanol or ethyl acetate, to isolate the crude mixture of metabolites.
-
Bioassay-Guided Fractionation: The crude extract undergoes fractionation using techniques like column chromatography. The resulting fractions are tested for antifungal activity to guide the purification process towards the active compounds.
-
Chromatographic Purification: The active fractions are further purified using High-Performance Liquid Chromatography (HPLC). A common method utilizes a C-18 reversed-phase column with a methanol-water gradient as the mobile phase, and detection is typically performed using a UV detector set at 258 nm.
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Total Synthesis
The complex structure of this compound has made its total synthesis a significant challenge in organic chemistry. A convergent and modular synthetic strategy has been developed to construct its various diastereoisomers. This approach involves the independent synthesis of complex fragments of the molecule, which are then joined together at a later stage. One key aspect of this synthesis is the preparation of the bis-trisubstituted olefin fragment and its subsequent attachment to the pyrone moiety.
Biological Activity and Mechanism of Action
Antifungal Spectrum
This compound exhibits considerable antifungal activity against a range of filamentous fungi, including several plant pathogens and fungi responsible for human mycoses. However, it is generally less potent than the related compound, fusapyrone. Notably, this compound shows selectivity, as it is inactive against yeasts and the Gram-positive bacterium Bacillus megaterium.
Table 3: Antifungal Activity of this compound
| Fungal Species | Activity | Reference |
| Alternaria alternata | Sensitive | |
| Aspergillus flavus | Sensitive | |
| Aspergillus fumigatus | Sensitive (MIC: 1.56-6.25 µg/ml) | |
| Aspergillus niger | Sensitive (MIC: 1.56-6.25 µg/ml) | |
| Botrytis cinerea | Sensitive | |
| Cladosporium cucumerinum | Sensitive | |
| Penicillium verrucosum | Sensitive | |
| Cryptococcus neoformans | Sensitive (MIC: 1.56-6.25 µg/ml) | |
| Candida spp. | Species-specific variability | |
| Fusarium spp. | Least sensitive |
Mechanism of Action
The precise mechanism of action for this compound is still under investigation. Its antifungal activity suggests that it interferes with essential cellular processes in susceptible fungi. Given its selectivity for filamentous fungi over yeasts and bacteria, it is hypothesized to target specific pathways or structures unique to these organisms. Potential targets could include enzymes involved in cell wall synthesis, cell membrane integrity (such as ergosterol (B1671047) synthesis), or nucleic acid synthesis.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies have highlighted the importance of specific structural features for the biological activity of this compound and its derivatives. The α-pyrone ring and the long aliphatic chain are considered crucial for its antifungal properties. Chemical modifications to these parts of the molecule have been shown to alter its biological activity and toxicity. For instance, increasing the hydrophobicity of related pyrones through acetylation has been linked to a significant increase in zootoxicity in Artemia salina bioassays, suggesting that water solubility and lipophilicity are key factors in its biological effects.
Biosynthesis
The chemical structure of this compound strongly suggests its origin from the polyketide biosynthetic pathway. It is believed to be derived from the condensation of acetyl-CoA subunits by polyketide synthases (PKS), large multi-domain enzymes. This process forms a polyketide backbone which then undergoes a series of enzymatic modifications, including cyclization, to form the final γ-pyrone ring system. The biosynthesis is regulated by various factors, including epigenetic modifications.
Conclusion
This compound is a fascinating fungal metabolite with significant, yet selective, antifungal activity. Its complex structure and biological properties make it a valuable subject for research in natural product chemistry, mycology, and drug development. Further investigation into its precise mechanism of action and the continued exploration of its synthesis and derivatization could lead to the development of new antifungal agents or other biotechnological applications. The detailed methodologies for its isolation and analysis, combined with a growing understanding of its structure-activity relationships, provide a solid foundation for future studies in this area.
References
Deoxyfusapyrone: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the genus Fusarium, notably Fusarium semitectum, has demonstrated significant antifungal properties.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, detailing its efficacy against a range of fungal species. The document summarizes quantitative data, outlines experimental protocols for antifungal susceptibility testing, and illustrates a generalized workflow for assessing its activity. This information is intended to support further research and development of this compound as a potential antifungal agent.
Antifungal Spectrum of Activity
This compound has been shown to be effective against a variety of filamentous fungi, including those that are pathogenic to plants and humans. However, it displays selective activity, with some fungal groups being more susceptible than others.
Quantitative Antifungal Activity
The antifungal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal species.
Table 1: Antifungal Activity of this compound against Plant Pathogenic and Mycotoxigenic Fungi
| Fungal Species | MIC (µg/mL) | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [1][2][3] |
| Aspergillus parasiticus | 0.78 - 6.25 | |
| Penicillium brevi-compactum | 0.78 - 6.25 | |
| Alternaria alternata | Sensitive | |
| Ascochyta rabiei | Sensitive | |
| Aspergillus flavus | Sensitive | |
| Cladosporium cucumerinum | Sensitive | |
| Phoma tracheiphila | Sensitive | |
| Penicillium verrucosum | Sensitive | |
| Fusarium species | Least Sensitive |
Table 2: Antifungal Activity of this compound against Human Pathogenic Fungi
| Fungal Species | Activity | Reference |
| Aspergillus species | Most Sensitive | |
| Candida species | Species-specific variability |
Table 3: Microorganisms Insensitive to this compound
| Microorganism | Activity | Reference |
| Plant yeasts | Inactive | |
| Bacillus megaterium (Gram-positive bacterium) | Inactive |
Mechanism of Action
The precise mechanism of action of this compound is still under investigation. However, it is hypothesized to interfere with essential fungal enzymes or metabolic pathways, such as those involved in the synthesis of the cell membrane component ergosterol (B1671047) or the cell wall. Its classification as an α-pyrone suggests potential interactions with key proteins within the fungal cell. Further research is required to elucidate the specific molecular targets of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antifungal spectrum of activity of this compound. These protocols are based on established standards for antifungal susceptibility testing.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28-35°C) until sporulation.
-
Spores (conidia) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The spore suspension is filtered through sterile glass wool to remove mycelial fragments.
-
The spore concentration is adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI 1640 medium.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations to be tested.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal suspension.
-
A positive control well (containing the fungal suspension without the compound) and a negative control well (containing the medium only) are included.
-
The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
Agar Diffusion Assay
This method provides a qualitative assessment of antifungal activity.
1. Preparation of Fungal Inoculum:
-
A standardized suspension of the fungal isolate is prepared as described for the broth microdilution assay.
2. Inoculation of Agar Plates:
-
The surface of a suitable agar medium, such as Mueller-Hinton agar supplemented with glucose, is evenly inoculated with the fungal suspension using a sterile cotton swab.
3. Application of this compound:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.
-
The impregnated discs are placed on the surface of the inoculated agar plate.
-
A control disc impregnated with the solvent used to dissolve the compound is also included.
4. Incubation and Measurement:
-
The plates are incubated at an appropriate temperature for 24-48 hours.
-
The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disc.
Visualizations
Experimental Workflow for Antifungal Spectrum Assessment
The following diagram illustrates a generalized workflow for determining the antifungal spectrum of activity of this compound.
Caption: Generalized workflow for assessing the antifungal spectrum of this compound.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathway affected by this compound is unknown, many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The following diagram illustrates a simplified representation of this pathway, highlighting potential points of inhibition that could be investigated for this compound.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
References
Deoxyfusapyrone: An In-depth Technical Guide on its Antifungal Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deoxyfusapyrone (B1670254), a naturally occurring α-pyrone secondary metabolite isolated from the fungus Fusarium semitectum, has demonstrated significant antifungal activity against a broad spectrum of plant and human fungal pathogens.[1][2][3] While its precise mechanism of action is still under active investigation, current research points towards a multi-faceted process primarily centered on the disruption of mitochondrial function and the interference with critical morphological processes such as hyphal formation and biofilm development. This technical guide synthesizes the existing data on the antifungal properties of this compound, details the experimental protocols used to elucidate its activity, and presents hypothesized mechanisms of action supported by available evidence.
Antifungal Spectrum and Potency
This compound exhibits a selective and potent inhibitory effect against a range of filamentous fungi, including important agricultural pathogens and agents of human mycoses. It is notably less effective against yeast species.[2] The antifungal potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Botrytis cinerea | 0.78 - 6.25 | [4] |
| Aspergillus parasiticus | 0.78 - 6.25 | |
| Penicillium brevicompactum | 0.78 - 6.25 | |
| Alternaria alternata | Most Sensitive | |
| Ascochyta rabiei | Most Sensitive | |
| Aspergillus flavus | Most Sensitive | |
| Cladosporium cucumerinum | Most Sensitive | |
| Phoma tracheiphila | Most Sensitive | |
| Penicillium verrucosum | Most Sensitive | |
| Fusarium species | Least Sensitive | |
| Pichia guilliermondii | >50 | |
| Rhodotorula glutinis | >50 |
Hypothesized Mechanisms of Action
While a definitive molecular target for this compound has not been conclusively identified, the available evidence suggests two primary modes of action: disruption of mitochondrial function and interference with fungal morphogenesis.
Disruption of Mitochondrial Function
A growing body of evidence suggests that the mitochondria are a key target for this compound's antifungal activity. This hypothesis is based on studies of related α-pyrone compounds and the observed physiological effects on fungal cells. The proposed mechanism involves the impairment of the mitochondrial electron transport chain (ETC), leading to a cascade of detrimental downstream effects.
-
Inhibition of the Electron Transport Chain: It is hypothesized that this compound, like other structurally related α-pyrones, may inhibit one or more complexes of the mitochondrial ETC. This inhibition would disrupt the flow of electrons, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the ETC would lead to a breakdown of the proton gradient across the inner mitochondrial membrane, causing a collapse of the mitochondrial membrane potential. This is a critical event that can trigger the apoptotic cascade.
-
Induction of Oxidative Stress: The impaired electron flow in the ETC can lead to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O₂⁻) and other ROS. The accumulation of ROS causes significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.
-
Induction of Apoptosis: The combination of ATP depletion, collapsed ΔΨm, and oxidative stress can trigger the fungal apoptotic pathway. This programmed cell death is a controlled mechanism to eliminate damaged cells.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Mycelia: An In-depth Technical Guide to the Diverse Biological Activities of Deoxyfusapyrone
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
Deoxyfusapyrone, a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, is a polyketide secondary metabolite produced by various species of the fungal genus Fusarium. While its antifungal properties have been the primary focus of research, a growing body of evidence suggests a broader spectrum of biological activities. This technical guide provides a comprehensive overview of the bioactivities of this compound beyond its antifungal effects, presenting key quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. This document aims to serve as a valuable resource for researchers exploring the therapeutic and biotechnological potential of this natural product.
Non-Antifungal Biological Activities of this compound
This compound has demonstrated a range of biological effects, including zootoxicity and phytotoxicity with growth-stimulatory effects at certain concentrations. While direct evidence for anticancer and anti-inflammatory activities of the pure compound is limited, related compounds and extracts from producing organisms suggest potential in these areas.
Table 1: Summary of Quantitative Data on the Biological Activities of this compound
| Biological Activity | Test Organism/System | Metric | Value | Reference(s) |
| Zootoxicity | Artemia salina (brine shrimp) larvae | LC₅₀ | 37.1 µM | [1] |
| Phytotoxicity | Tomato (Lycopersicon esculentum) seedlings | - | Root elongation stimulation | [1] |
| Anti-inflammatory (related extract) | Ovine Cyclooxygenase-1 (COX-1) | IC₅₀ | < 5 µg/mL* | [2] |
Data is for an ethyl acetate (B1210297) extract of Fusarium solani, a known producer of this compound. Data for the pure compound is not currently available.*
Detailed Experimental Protocols
Zootoxicity: Artemia salina (Brine Shrimp) Lethality Bioassay
This bioassay is a preliminary assessment of a substance's toxicity.
Materials:
-
Artemia salina cysts (brine shrimp eggs)
-
Sea salt
-
Deionized water
-
96-well microplate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (e.g., potassium dichromate)
-
Incubator with a light source (25-30°C)
-
Dissecting microscope or magnifying glass
Procedure:
-
Hatching of Artemia salina: Prepare a saline solution by dissolving sea salt in deionized water (typically 38 g/L). Add Artemia salina cysts to the saline solution in a hatching container. Incubate for 24-48 hours at 25-30°C with constant aeration and illumination to allow the nauplii (larvae) to hatch.
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the saline solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).
-
Assay Setup: Using a pipette, transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well microplate containing the test solutions. Include wells with solvent control and a positive control.
-
Incubation: Incubate the microplate for 24 hours under the same conditions used for hatching.
-
Data Collection: After 24 hours, count the number of dead (immobile) and live nauplii in each well under a dissecting microscope.
-
Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ value, the concentration at which 50% of the nauplii are killed, can be determined using probit analysis or other suitable statistical methods.
Phytotoxicity: Tomato Root Elongation Assay
This assay assesses the effect of a substance on plant growth.
Materials:
-
Tomato seeds (Lycopersicon esculentum)
-
Petri dishes
-
Filter paper
-
This compound solutions at various concentrations (e.g., 10 µM and 100 µM)
-
Control solution (e.g., sterile distilled water or the solvent used to dissolve this compound)
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Seed Sterilization and Germination: Surface sterilize tomato seeds to prevent microbial contamination. Place the sterilized seeds on moist filter paper in petri dishes and allow them to germinate in the dark for 2-3 days.
-
Assay Setup: Once the radicles (primary roots) have emerged, select seedlings with uniform radicle length. Place a sheet of filter paper in each petri dish and moisten it with a specific volume of the respective this compound test solution or the control solution.
-
Incubation: Place the germinated seeds on the moistened filter paper, ensuring the radicles are in contact with the solution. Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 3-5 days).
-
Data Collection: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each treatment group. Compare the root lengths of the this compound-treated seedlings to the control group to determine if the compound has an inhibitory or stimulatory effect on root elongation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.
Signaling Pathways and Molecular Mechanisms
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound in non-fungal systems. While its structural class, the 3-substituted-4-hydroxy-6-alkyl-2-pyrones, is known to interact with various biological targets, the precise molecular mechanisms of this compound remain to be elucidated.
Based on the activities of related compounds and extracts, several pathways are of interest for future investigation:
-
Inflammatory Pathways: The potential COX-1 inhibitory activity of extracts containing this compound suggests a possible role in modulating the arachidonic acid cascade. Future studies should investigate the direct effect of pure this compound on COX-1 and COX-2 enzymes and explore its impact on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
-
Cytotoxicity and Apoptosis: The zootoxicity observed in the Artemia salina assay indicates a potential for cytotoxic effects in other organisms. Investigating the ability of this compound to induce apoptosis in cancer cell lines and identifying the involved signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation) would be a valuable area of research.
Workflow for Investigating this compound's Effect on a Generic Signaling Pathway
The following diagram illustrates a general workflow for investigating the impact of this compound on a cellular signaling pathway.
Hypothesized Inflammatory Signaling Cascade
The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory effects, based on the known mechanisms of other anti-inflammatory compounds.
Conclusion and Future Directions
This compound exhibits intriguing biological activities beyond its established antifungal properties. The confirmed zootoxicity and phytotoxicity, coupled with the suggestive anti-inflammatory potential of related extracts, underscore the need for further investigation into its mechanisms of action.
Future research should prioritize:
-
Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a panel of human cancer cell lines to determine its IC₅₀ values and potential as an anticancer agent.
-
In-depth Anti-inflammatory Studies: Investigating the direct inhibitory effects of this compound on COX-1 and COX-2 enzymes and its modulation of key inflammatory signaling pathways (NF-κB, MAPK) in relevant cell models.
-
Mechanism of Action Studies: Utilizing the outlined experimental workflows to elucidate the specific molecular targets and signaling pathways affected by this compound to understand the basis of its observed biological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its various bioactivities, which could guide the development of more potent and selective compounds.
The exploration of this compound's non-antifungal biological activities holds promise for the discovery of new therapeutic leads and biotechnological tools. This technical guide provides a foundation for these future investigations, summarizing the current knowledge and highlighting the critical areas for further research.
References
In Vitro Cytotoxicity of Deoxyfusapyrone on Mammalian Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from Fusarium species, has garnered interest for its diverse biological activities, primarily its antifungal properties. However, its potential as a cytotoxic agent against mammalian cell lines remains an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, drawing upon available data for this compound and related α-pyrone compounds. It details established experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations, and explores potential signaling pathways involved in its mechanism of action. This document aims to equip researchers with the necessary information to design and execute further investigations into the therapeutic potential of this compound.
Introduction to this compound
This compound is a polyketide-derived secondary metabolite produced by various species of the fungus Fusarium. Structurally, it belongs to the α-pyrone class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and cytotoxic effects[1]. While much of the research on this compound has focused on its potent antifungal activity against plant pathogens, preliminary studies suggest it may also possess cytotoxic properties against animal cells[2][3]. The α-pyrone scaffold present in this compound is a key structural feature found in numerous cytotoxic natural products[4][5].
Quantitative Cytotoxicity Data
Direct data on the half-maximal inhibitory concentration (IC50) of this compound against specific mammalian cell lines is currently limited in publicly available literature. However, valuable insights can be drawn from preliminary toxicity assays and studies on analogous compounds.
This compound Cytotoxicity in a Non-Mammalian Model
A key indicator of this compound's potential cytotoxicity comes from a bioassay using brine shrimp (Artemia salina) larvae, a common preliminary screen for toxicity.
| Compound | Bioassay Model | LC50 | Reference |
| This compound | Artemia salina larvae | 37.1 µM | |
| Fusapyrone (B118556) | Artemia salina larvae | > 500 µM (non-toxic) |
LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.
Cytotoxicity of Structurally Related α-Pyrones on Mammalian Cancer Cell Lines
To provide a broader context for the potential cytotoxicity of this compound, the following table summarizes the IC50 values of other α-pyrone derivatives against various human cancer cell lines. These compounds share the core α-pyrone structure, suggesting that this compound may exhibit similar activity profiles.
| α-Pyrone Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Cryptoyunnane A | HCT-116 | Colon Carcinoma | 1.26 | |
| MDA-MB-231 | Breast Adenocarcinoma | 4.87 | ||
| PC-3 | Prostate Cancer | 8.32 | ||
| Cryptoyunnane B | HCT-116 | Colon Carcinoma | 2.51 | |
| MDA-MB-231 | Breast Adenocarcinoma | 6.15 | ||
| PC-3 | Prostate Cancer | 7.94 | ||
| Cryptoyunnane D | A549 | Lung Carcinoma | 8.97 | |
| HCT-116 | Colon Carcinoma | 2.25 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 3.16 | ||
| PC-3 | Prostate Cancer | 4.33 | ||
| HeLa | Cervical Cancer | 5.78 | ||
| Peniapyrone A | AsPC-1 | Pancreatic Cancer | - | |
| CRL-2234 | - | - | ||
| MCF-7 | Breast Adenocarcinoma | - | ||
| Peniapyrone C | AsPC-1 | Pancreatic Cancer | - | |
| CRL-2234 | - | - | ||
| MCF-7 | Breast Adenocarcinoma | - | ||
| Peniapyrone F | AsPC-1 | Pancreatic Cancer | - | |
| CRL-2234 | - | - | ||
| MCF-7 | Breast Adenocarcinoma | - |
Note: Specific IC50 values for Peniapyrones were not provided in the abstract, but the compounds were reported to show cytotoxic activity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Exposure: Incubate the treated plates for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Annexin V/PI Apoptosis Assay
Differentiation of cell states based on Annexin V and PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Steps for analyzing cell cycle distribution using PI staining.
Detailed Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound in mammalian cells are yet to be fully elucidated, research on other α-pyrone compounds suggests potential mechanisms of action that could be relevant.
Hypothesized Signaling Pathway for α-Pyrone Induced Apoptosis
A potential mechanism for apoptosis induction by α-pyrones.
Some studies on dibenzo-α-pyrones have indicated that they can interfere with transcription factors and induce apoptosis through the induction of cytochrome P450 1A1. This induction can lead to increased oxidative stress, mitochondrial dysfunction, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is necessary to determine if this compound acts through a similar mechanism.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation as a potential cytotoxic agent. The available data, although limited, suggests that it possesses cytotoxic properties that warrant more in-depth study. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound against a panel of mammalian cancer and non-cancer cell lines.
Future research should focus on:
-
Determining the IC50 values of this compound against a wide range of human cancer cell lines.
-
Investigating the specific mechanisms of cell death induced by this compound, including apoptosis, necrosis, and autophagy.
-
Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.
-
Conducting structure-activity relationship studies to identify key functional groups responsible for its cytotoxic activity and to potentially design more potent and selective analogs.
By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and its derivatives in the context of drug discovery and development.
References
- 1. BJOC - Biosynthesis of α-pyrones [beilstein-journals.org]
- 2. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cytotoxic α-pyrone derivatives from Cryptocarya yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Deoxyfusapyrone and Its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone (B1670254), a naturally occurring α-pyrone isolated from Fusarium semitectum, and its parent compound, fusapyrone, have garnered significant interest within the scientific community due to their potent antifungal properties.[1][2] These compounds exhibit considerable activity against a range of plant pathogenic and mycotoxigenic fungi, making them attractive candidates for the development of novel agrochemicals and therapeutic agents.[3][4] The complex molecular architecture of this compound, featuring a substituted 4-hydroxy-2-pyrone core, a deoxyglucose moiety, and a long polyene side chain, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, based on a convergent and modular strategy. Furthermore, it explores the current understanding of their mechanism of action and provides protocols for assessing their biological activity.
Data Presentation
Table 1: Antifungal Activity of this compound and Fusapyrone
| Fungal Species | This compound Activity | Fusapyrone Activity | Reference |
| Alternaria alternata | Sensitive | More Active | [5] |
| Aspergillus flavus | Sensitive | More Active | |
| Botrytis cinerea | Sensitive | More Active | |
| Cladosporium cucumerinum | Sensitive | More Active | |
| Penicillium verrucosum | Sensitive | More Active | |
| Fusarium species | Least Sensitive | Least Sensitive | |
| Plant Yeasts | Inactive | Inactive | |
| Bacillus megaterium | Inactive | Inactive |
Table 2: Minimum Inhibitory Concentration (MIC) of Fusapyrone and this compound Derivatives
| Compound | Botrytis cinerea (μg/mL) | Aspergillus parasiticus (μg/mL) | Penicillium brevi-compactum (μg/mL) | Reference |
| Fusapyrone (1) | 0.78 - 6.25 | 0.78 - 6.25 | 0.78 - 6.25 | |
| This compound (2) | 0.78 - 6.25 | 0.78 - 6.25 | 0.78 - 6.25 | |
| Acetylated Derivatives | High Concentration (25-50) | Inactive | Inactive |
Experimental Protocols
The total synthesis of this compound is achieved through a convergent strategy, involving the independent synthesis of three key fragments followed by their sequential coupling. The key fragments are:
-
The Pyrone Moiety: A substituted 4-hydroxy-2-pyrone core.
-
The Polyene Fragment: A complex bis-trisubstituted olefin chain.
-
The Deoxyglucose Moiety: A protected 4-deoxy-β-xylo-hexopyranosyl unit.
Protocol 1: Synthesis of the 6-Alkyl-4-hydroxy-2-pyrone Moiety
This protocol describes a general method for the synthesis of 6-alkyl-4-hydroxy-2-pyrones, which serve as the core of this compound. The synthesis involves the cyclization of a β-keto ester with an acetylenic compound.
Materials:
-
β-keto ester (e.g., ethyl acetoacetate)
-
Terminal alkyne (e.g., 1-hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Zinc bromide (ZnBr₂)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure:
-
Sonogashira Coupling: To a solution of the β-keto ester and terminal alkyne in anhydrous THF, add Pd(PPh₃)₄, CuI, and triethylamine. Stir the mixture under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the corresponding (Z)-2-alken-4-ynoate.
-
Lactonization: Dissolve the purified enynoate in anhydrous dichloromethane (B109758) and add ZnBr₂. Stir the mixture at room temperature for 2-4 hours.
-
Final Purification: Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 6-alkyl-4-hydroxy-2-pyrone.
Protocol 2: Synthesis of the Polyene Fragment via Wittig Reaction
The polyene side chain is constructed using a series of Wittig reactions. This protocol outlines a general procedure for a Wittig olefination to form a C=C double bond.
Materials:
-
Aldehyde or ketone
-
Triphenylphosphonium ylide (Wittig reagent)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Strong base (if generating the ylide in situ, e.g., n-BuLi, NaH)
Procedure:
-
Ylide Formation (if necessary): To a suspension of the corresponding phosphonium (B103445) salt in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 2-12 hours. Monitor by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: The crude product is often contaminated with triphenylphosphine (B44618) oxide. To remove this, the residue can be triturated with a non-polar solvent (e.g., hexanes) to precipitate the oxide, which is then removed by filtration. The filtrate is concentrated and further purified by flash column chromatography to give the desired alkene.
Protocol 3: Attachment of the Polyene Fragment to the Pyrone Moiety
The final key step involves the coupling of the synthesized polyene fragment to the pyrone core. This is typically achieved through a palladium-catalyzed cross-coupling reaction.
Materials:
-
Halogenated pyrone derivative
-
Organometallic polyene reagent (e.g., organozinc or organostannane)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the halogenated pyrone and the palladium catalyst in the anhydrous solvent.
-
Coupling: To this solution, add the organometallic polyene reagent. Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the coupled product.
Mandatory Visualization
Total Synthesis Workflow
Caption: Convergent total synthesis workflow for this compound.
Proposed Antifungal Mechanism of Action
While the exact molecular target of this compound is not yet fully elucidated, current hypotheses suggest interference with fungal cell wall integrity and vital enzymatic pathways.
Caption: Hypothesized antifungal mechanism of this compound.
Conclusion
The total synthesis of this compound and its analogues remains a challenging yet rewarding endeavor in organic chemistry. The convergent, modular approach described herein provides a flexible platform for the generation of a library of analogues for structure-activity relationship studies. Further investigation into the precise molecular targets and mechanism of action of these potent antifungal agents will be crucial for the development of the next generation of antifungal therapies and crop protection agents. The detailed protocols and conceptual frameworks presented in these application notes are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Resolving a Natural Product Cold Case: Elucidation of Fusapyrone Structure and Absolute Configuration and Demonstration of Their Fungal Biofilm Disrupting Properties. | Semantic Scholar [semanticscholar.org]
- 2. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Benchchem [benchchem.com]
Application Notes and Protocols for the Extraction and Purification of Deoxyfusapyrone from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone is a polyketide-derived secondary metabolite produced by various species of the fungal genus Fusarium, notably Fusarium semitectum and Fusarium mangiferae.[1] This α-pyrone compound, often co-isolated with its analogue fusapyrone, has garnered significant interest due to its antifungal properties against a range of plant pathogenic and mycotoxigenic fungi.[2][3] These application notes provide detailed protocols for the cultivation of Fusarium species, followed by the extraction and purification of this compound, to aid researchers in obtaining this bioactive compound for further investigation and development.
Data Presentation
The following tables summarize quantitative data related to the production and purification of this compound.
Table 1: Reported Yields of this compound from Fusarium semitectum Solid Cultures
| Fungal Strain | Substrate | Yield of this compound (g/kg of culture) | Reference |
| F. semitectum ITEM 393 | Rice | 0.122 | Evidente et al., 1999 |
| F. semitectum ITEM 1623 | Rice | 0.540 | Evidente et al., 1999 |
Table 2: Recovery of this compound using HPLC Analysis
| Compound | Recovery Range (%) | Analytical Method | Reference |
| This compound (DFP) | 99 - 101 | C-18 Reverse Phase HPLC | Evidente et al., 1999[4] |
Experimental Protocols
Protocol 1: Cultivation of Fusarium semitectum for this compound Production (Solid-State Fermentation)
This protocol is adapted from methodologies reported for the production of this compound from Fusarium semitectum.[5]
1. Materials:
- Fusarium semitectum strain (e.g., ITEM 393 or ITEM 1623)
- Rice or wheat kernels
- Distilled water
- 250 mL Erlenmeyer flasks
- Cotton plugs
- Aluminum foil
- Autoclave
- Incubator
2. Procedure:
- Substrate Preparation:
- To each 250 mL Erlenmeyer flask, add 50 g of rice or wheat kernels and 50 mL of distilled water.
- Seal the flasks with cotton plugs and cover with aluminum foil.
- Autoclave at 121°C for 20 minutes to sterilize the substrate. Allow to cool to room temperature.
- Inoculation:
- From a fresh agar (B569324) plate culture of F. semitectum, aseptically transfer a few mycelial plugs (approximately 5 mm in diameter) into each flask containing the sterilized substrate.
- Incubation:
- Incubate the inoculated flasks at room temperature (approximately 25°C) in the dark for 4 weeks. The fungus will colonize the substrate during this period.
Protocol 2: Extraction of this compound from Solid Culture
This protocol outlines the solvent-based extraction of this compound from the fungal solid culture.
1. Materials:
- Colonized solid substrate from Protocol 1
- Ethyl acetate (B1210297) (EtOAc)
- Methanol (MeOH)
- Large beaker or flask for extraction
- Stir plate and magnetic stir bar (optional)
- Buchner funnel and filter paper
- Vacuum flask
- Rotary evaporator
2. Procedure:
- Extraction:
- Transfer the entire content of the culture flask (fungal mass and substrate) into a large beaker.
- Add ethyl acetate to the beaker at a ratio of approximately 3:1 (v/w) relative to the initial weight of the substrate (e.g., 150 mL EtOAc for 50 g of initial substrate).
- Allow the extraction to proceed for 24 hours at room temperature, with occasional stirring. For a more efficient extraction, use a stir plate.
- Repeat the extraction process twice more with fresh ethyl acetate.
- Filtration and Concentration:
- Combine the ethyl acetate extracts and filter through a Buchner funnel to remove the solid mycelia and substrate.
- Wash the solid residue with a small volume of fresh ethyl acetate and add it to the filtrate.
- Concentrate the combined filtrate to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 3: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using medium-pressure liquid chromatography (MPLC) followed by preparative thin-layer chromatography (TLC).
1. Materials:
- Crude extract from Protocol 2
- Silica (B1680970) gel (60-120 mesh) for column chromatography
- Glass chromatography column
- Hexane (B92381)
- Chloroform (B151607) (CHCl₃)
- Methanol (MeOH)
- Preparative TLC plates (Silica gel 60 F₂₅₄)
- TLC developing tank
- UV lamp (254 nm)
- Collection tubes
2. Procedure:
- Column Chromatography (MPLC):
- Prepare a silica gel slurry in hexane and pack the chromatography column.
- Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
- Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of chloroform, followed by chloroform-methanol mixtures. A suggested gradient is:
- 100% Hexane
- Hexane:Chloroform (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9)
- 100% Chloroform
- Chloroform:Methanol (99:1, 98:2, 95:5)
- Collect fractions of approximately 20 mL each.
- Fraction Analysis:
- Analyze the collected fractions by TLC using a mobile phase of chloroform:methanol (95:5).
- Spot a small amount of each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp at 254 nm.
- Pool the fractions containing this compound based on the TLC profile. This compound typically appears as a distinct spot.
- Preparative TLC (if necessary):
- If the fractions containing this compound are not sufficiently pure, further purification can be achieved by preparative TLC.
- Apply the pooled fractions as a band onto a preparative TLC plate.
- Develop the plate using the same mobile phase as in the analysis.
- After development, visualize the bands under UV light and scrape the band corresponding to this compound.
- Extract the this compound from the silica gel using ethyl acetate, filter, and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Regulation of this compound biosynthesis in Fusarium.
References
Quantitative Analysis of Deoxyfusapyrone: HPLC and TLC Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of deoxyfusapyrone (B1670254), a potent antifungal α-pyrone isolated from Fusarium semitectum, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methods described are essential for quality control, pharmacokinetic studies, and various research applications in drug development.
High-Performance Liquid Chromatography (HPLC) Method
This section details a sensitive and rapid HPLC method for the simultaneous quantification of this compound and its analogue, fusapyrone (B118556), in crude extracts.[1][2] This reversed-phase method offers excellent recovery and reproducibility.
Instrumentation and Chromatographic Conditions
A summary of the necessary equipment and parameters for the HPLC analysis is provided below.
| Parameter | Specification |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, and UV detector. |
| Column | C18 reversed-phase column. |
| Mobile Phase | A linear gradient of methanol (B129727) and water.[1][2] |
| Detection | UV detector set at 285 nm.[1] |
| Flow Rate | Not explicitly stated in the provided search results. A typical starting flow rate for a standard analytical C18 column is 1.0 mL/min. |
| Injection Volume | 20 µL. |
| Run Time | Approximately 12-15 minutes to ensure elution of all components. |
Experimental Protocol: HPLC Quantification of this compound
-
Standard Preparation:
-
Prepare a stock solution of pure this compound in HPLC-grade methanol.
-
Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation (Crude Extract):
-
Extract the fungal culture or sample matrix with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.
-
Inject 20 µL of each standard and sample solution.
-
Run the HPLC system using a linear gradient of methanol-water.
-
Monitor the absorbance at 285 nm.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound is approximately 9.5-10 minutes.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Method Validation Data
The following table summarizes the performance characteristics of the described HPLC method.
| Parameter | This compound | Fusapyrone |
| Retention Time (min) | 9.5 - 10.0 | 3.5 - 4.0 |
| Recovery (%) | 99 - 101 | 84 - 99 |
| Detection Wavelength (nm) | 285 | 285 |
HPLC Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Thin-Layer Chromatography (TLC) Method
While primarily utilized for the isolation and purification of this compound, TLC can be adapted for semi-quantitative or quantitative analysis using a densitometer. This section provides a protocol based on the reported isolation method.
Instrumentation and Materials
| Parameter | Specification |
| TLC Plates | Silica (B1680970) gel 60 F254 plates. |
| Developing Chamber | Standard glass TLC tank. |
| Mobile Phase | System A: Ethyl acetate (B1210297) - Methanol - Water (8.5:2:1, v/v/v)System B: Acetonitrile - Water (7:3, v/v) |
| Application | Capillary tubes or automatic TLC sampler. |
| Visualization | 1. UV light (254 nm).2. 5% Phosphomolybdic acid in methanol, followed by heating at 110°C. |
| Quantification (Optional) | TLC scanner (densitometer). |
Experimental Protocol: TLC Analysis of this compound
-
Plate Preparation:
-
If necessary, activate the silica gel plates by heating them in an oven at 110°C for 30 minutes.
-
-
Sample and Standard Application:
-
Using a capillary tube, spot small, concentrated aliquots of the sample extract and this compound standards onto the TLC plate, about 1 cm from the bottom edge.
-
For quantitative analysis, use a calibrated microsyringe or an automatic sampler to apply precise volumes.
-
-
Development:
-
Prepare the chosen mobile phase and pour it into the developing chamber to a depth of about 0.5 cm.
-
Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.
-
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the spots under UV light (254 nm) and circle them with a pencil.
-
For enhanced visualization, spray the plate with 5% phosphomolybdic acid in methanol and heat it at 110°C until colored spots appear.
-
-
Quantification (Densitometry):
-
Scan the plate using a TLC scanner at the wavelength of maximum absorbance for this compound.
-
Measure the peak area for each standard and sample spot.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
TLC Data
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase System A | Ethyl acetate - Methanol - Water (8.5:2:1) |
| Mobile Phase System B | Acetonitrile - Water (7:3) |
| Visualization | UV (254 nm), Phosphomolybdic acid reagent |
Note: R_f values are not explicitly provided in the search results and would need to be determined experimentally.
TLC Workflow Diagram
Caption: Workflow for the TLC analysis and quantification of this compound.
References
Application Notes & Protocols: Developing Deoxyfusapyrone-Based Antifungal Agents for Agriculture
Introduction
Deoxyfusapyrone (B1670254) is a naturally occurring α-pyrone secondary metabolite, primarily isolated from the fungus Fusarium semitectum.[1][2] Along with its parent compound, fusapyrone, it has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi.[3][4] Its selective action and low zootoxicity present a promising scaffold for the development of novel, bio-based fungicides for sustainable agriculture.[3] These compounds are particularly effective against filamentous fungi, including species of Botrytis, Aspergillus, and Penicillium, while showing inactivity towards certain yeasts and bacteria, suggesting a selective mechanism of action.
This document provides a comprehensive guide for researchers engaged in the development of this compound-based antifungal agents. It includes a summary of known antifungal activities, detailed protocols for derivative synthesis and bioassays, and visual workflows to guide the experimental process.
Quantitative Data Summary: Antifungal Activity
The minimum inhibitory concentrations (MIC) of this compound and its parent compound, fusapyrone, have been evaluated against several key fungal pathogens. The data highlights their potential as antifungal agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Fusapyrone and this compound
| Fungal Species | Pathogen Type | Fusapyrone (μg/mL) | This compound (μg/mL) | Reference |
|---|---|---|---|---|
| Botrytis cinerea | Plant Pathogen | 0.78 - 6.25 | 0.78 - 6.25 | |
| Aspergillus parasiticus | Mycotoxigenic | 0.78 - 6.25 | 0.78 - 6.25 | |
| Penicillium brevicompactum | Mycotoxigenic | 0.78 - 6.25 | 0.78 - 6.25 | |
| Alternaria alternata | Plant Pathogen | - | - | |
| Aspergillus flavus | Mycotoxigenic | - | - | |
| Cladosporium cucumerinum | Plant Pathogen | - | - |
Note: Fusapyrone has been consistently reported to be more active than this compound. A study on derivatives showed that acetylation of the parent compounds generally led to a loss of antifungal activity against B. cinerea.
Hypothesized Mechanism of Action & Fungal Signaling
While the precise molecular target of this compound remains under investigation, its efficacy suggests interference with essential cellular processes in fungi. Many potent fungicides target conserved signaling pathways that regulate fungal growth, development, and virulence. Key pathways in phytopathogenic fungi include the Target of Rapamycin (TOR) signaling pathway, Mitogen-Activated Protein Kinase (MAPK) cascades, and the cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) pathway. The cAMP/PKA pathway, in particular, is a central regulator of morphogenesis and pathogenicity in response to environmental cues, making it a plausible target for antifungal intervention.
Experimental Protocols
Protocol 1: General Workflow for Synthesis of this compound Derivatives for SAR Studies
This protocol outlines a modular and convergent strategy for synthesizing a library of this compound derivatives to perform Structure-Activity Relationship (SAR) studies. This approach involves the independent synthesis of key fragments (the pyrone core and the side chain) followed by their coupling.
Methodology:
-
Module A: Pyrone Core Synthesis: Synthesize the 4-hydroxy-2-pyrone core structure using established methods such as [2+2+2] cycloaddition or ring-closing metathesis. Introduce appropriate functional groups for later coupling and protect reactive sites as necessary.
-
Module B: Side Chain Synthesis: Prepare the complex polyene side chain. For SAR studies, create a series of variants by altering chain length, reducing double bonds (saturation), or changing the stereochemistry at chiral centers.
-
Coupling and Deprotection: Couple the purified pyrone intermediate with the desired side chain variant, often using a palladium-catalyzed cross-coupling reaction. Following successful coupling, remove any protecting groups to yield the crude derivative.
-
Purification and Characterization: Purify the final compound using High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of each derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Library Generation: Repeat steps 2-4 with different side chain variants to generate a library of this compound derivatives ready for biological screening.
Protocol 2: In Vitro Antifungal Susceptibility Testing
The "poisoned food technique" is a standard and effective method for determining the MIC of a compound by assessing the inhibition of mycelial growth on an amended agar (B569324) medium.
Methodology:
-
Media and Compound Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the medium in a water bath to approximately 50°C.
-
Prepare a stock solution of each this compound derivative (e.g., 10 mg/mL) in a suitable solvent like DMSO or 70% ethanol.
-
-
Plate Preparation:
-
Create a series of dilutions from the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.
-
Pour the amended media into sterile 90 mm Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing culture of the target fungus.
-
Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.
-
-
Data Collection and Analysis:
-
When the mycelial growth in the control plate reaches the edge of the dish, measure the colony diameter (in mm) for all treatments.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
The MIC is the lowest concentration of the compound that completely inhibits visible mycelial growth. The EC₅₀ (Effective Concentration 50%) can be determined by probit analysis of the inhibition data.
-
Protocol 3: In Vivo Antifungal Efficacy on a Model Plant System
In vivo testing is critical to validate the protective and/or curative activity of lead compounds under conditions that more closely mimic an agricultural setting. This protocol uses a detached leaf or whole plant assay.
Methodology:
-
Preparation:
-
Grow healthy, uniform host plants (e.g., wheat for powdery mildew, tomato for Botrytis) to a suitable growth stage (e.g., 3-4 true leaves).
-
Prepare a fungal spore suspension from a fresh culture and adjust the concentration (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
-
Prepare treatment solutions of the test compound at various concentrations (e.g., 50, 100, 200 ppm). Include a negative control (solvent/water) and a positive control (a commercial fungicide).
-
-
Application (Performed as two separate experiments):
-
Protective Assay: Uniformly spray the plants with the treatment solutions until runoff. Allow them to dry, and then, typically 24 hours later, inoculate the plants by spraying with the fungal spore suspension.
-
Curative Assay: Inoculate the plants with the fungal spore suspension first. After an incubation period (e.g., 24 hours) to allow for infection to establish, apply the treatment solutions.
-
-
Incubation and Assessment:
-
Place all treated and inoculated plants in a growth chamber with conditions of high humidity and optimal temperature to promote disease development.
-
After a set period (e.g., 5-10 days), assess disease severity. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease severity scale.
-
-
Data Analysis:
-
Calculate the disease control efficacy for each treatment relative to the negative control.
-
Compare the efficacy of the this compound derivatives to the commercial fungicide to benchmark performance.
-
References
Deoxyfusapyrone: A Promising Scaffold for Novel Drug Discovery
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the Fusarium genus, notably Fusarium semitectum, has emerged as a compelling lead compound in the quest for novel therapeutic agents.[1][2] Its potent and selective antifungal activity against a spectrum of plant and human pathogens has spurred further investigation into its mechanism of action and potential for derivatization to enhance its pharmacological profile.[2][3][4] This document provides a comprehensive overview of this compound, including its biological activities, and detailed protocols for its evaluation as a potential drug candidate.
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal properties against various filamentous fungi, including important plant pathogens and mycotoxigenic species. While its precise mechanism of action is still under active investigation, it is hypothesized to disrupt essential cellular processes within susceptible fungi. The α-pyrone scaffold, a core structural feature of this compound, is known to be present in a variety of bioactive natural products with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antifungal Activity
Studies have demonstrated that this compound is effective against a range of fungal pathogens. Its activity is particularly pronounced against filamentous fungi, while it shows less efficacy against yeasts and Gram-positive bacteria, suggesting a degree of selectivity in its mode of action.
Potential for Broader Applications
The α-pyrone core of this compound is a versatile scaffold for chemical modification, opening avenues for the development of analogs with potentially improved or novel biological activities. Research into related α-pyrone-containing compounds suggests potential for anti-inflammatory and anticancer applications.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound and its related compound, Fusapyrone (B118556).
Table 1: Antifungal Activity of this compound and Fusapyrone
| Fungal Species | This compound MIC (µg/mL) | Fusapyrone MIC (µg/mL) |
| Botrytis cinerea | 0.78 - 6.25 | 0.78 - 6.25 |
| Aspergillus parasiticus | 0.78 - 6.25 | 0.78 - 6.25 |
| Penicillium brevicompactum | 0.78 - 6.25 | 0.78 - 6.25 |
Data extracted from structure-activity relationship studies.
Table 2: Zootoxicity of this compound and Derivatives
| Compound | LC50 in Artemia salina (µM) |
| This compound (2) | 37.1 |
| Tetraacetyl derivative of this compound (4) | Toxic (comparable to this compound) |
| Fusapyrone (1) | > 500 (not toxic) |
Data from bioassays using brine shrimp larvae.
Experimental Protocols
Fungal Growth Inhibition Assay (Broth Microdilution)
This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.
Materials:
-
This compound
-
Target fungal strains (e.g., Botrytis cinerea, Aspergillus parasiticus)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungal strain on a suitable agar (B569324) medium.
-
Harvest spores and suspend them in sterile saline or broth.
-
Adjust the spore suspension to a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include positive (no drug) and negative (no inoculum) control wells.
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the growth of the target fungus for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).
-
Zootoxicity Assay (Artemia salina Lethality Bioassay)
This protocol provides a method to assess the general toxicity of this compound.
Materials:
-
This compound
-
Artemia salina (brine shrimp) eggs
-
Artificial seawater
-
Hatching tank
-
24-well plates
-
Microscope
Procedure:
-
Hatch Artemia salina Cysts:
-
Hatch the brine shrimp eggs in artificial seawater under constant aeration and illumination for 24-48 hours.
-
-
Prepare Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of the stock solution in artificial seawater in the wells of a 24-well plate.
-
-
Exposure:
-
Transfer a defined number of brine shrimp nauplii (e.g., 10-15) into each well containing the test solutions.
-
Include a solvent control and a negative control (seawater only).
-
-
Incubation:
-
Incubate the plates for 24 hours under illumination.
-
-
LC50 Determination:
-
After 24 hours, count the number of dead nauplii in each well.
-
Calculate the percentage of mortality for each concentration.
-
The LC50 (the concentration that causes 50% mortality) can be determined using probit analysis or other statistical methods.
-
Visualizations
The following diagrams illustrate key concepts related to the investigation of this compound as a lead compound.
Caption: Workflow for this compound-based drug discovery.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Deoxyfusapyrone
A comprehensive overview of the current landscape of in vivo research on Deoxyfusapyrone reveals a notable absence of efficacy studies in animal models for disease treatment. While the compound has been isolated and its antifungal properties have been characterized in vitro, publicly available scientific literature does not contain data on its therapeutic effectiveness in live animal subjects for conditions such as cancer, inflammation, or other disease states.
Initial investigations into this compound, a natural product isolated from species of the fungal genus Fusarium, have primarily centered on its potent antifungal activity against a range of plant and human fungal pathogens.[1][2][3][4][5] These studies have established its potential as an antifungal agent. However, the transition from in vitro activity to in vivo efficacy requires rigorous testing in animal models to understand a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential and safety in a complex biological system.
Currently, the available research provides a foundation in the following areas:
-
Isolation and Characterization: this compound has been successfully isolated from fungal cultures, particularly Fusarium semitectum, and its chemical structure has been elucidated.
-
Antifungal Spectrum: In vitro assays have demonstrated its inhibitory effects against various fungal species.
-
Chemical Synthesis: Methodologies for the total synthesis of this compound and its analogs have been developed, which is a crucial step for producing sufficient quantities for further research and potential therapeutic development.
-
Toxicity in Invertebrates: Limited toxicity data is available from studies on invertebrate models, such as Artemia salina (brine shrimp) larvae, which provide preliminary insights into its safety profile.
The absence of in vivo efficacy studies in mammalian models means that critical data regarding dosing, administration routes, therapeutic outcomes (e.g., tumor regression, reduction in inflammatory markers), and potential side effects in a living organism are not yet available. Such studies are indispensable for advancing a compound from a laboratory curiosity to a potential clinical candidate.
Future research endeavors will need to bridge this significant gap by initiating preclinical in vivo studies. These would likely involve:
-
Selection of Animal Models: Based on the compound's mechanism of action (which is still under investigation but presumed to involve disruption of fungal cellular processes), appropriate animal models for relevant diseases would need to be selected.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies would determine how the animal body processes the drug (absorption, distribution, metabolism, and excretion) and how the drug affects the body over time.
-
Efficacy Studies: Once a safe and effective dose is estimated, studies in disease-specific animal models would be conducted to evaluate its therapeutic efficacy.
Until such studies are conducted and their results published, detailed application notes and protocols for the in vivo use of this compound for therapeutic purposes cannot be formulated. Researchers interested in this compound are encouraged to pioneer these necessary preclinical investigations.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum [iris.cnr.it]
High-Throughput Screening Assays for Deoxyfusapyrone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfusapyrone (B1670254) and its parent compound, fusapyrone (B118556), are naturally occurring α-pyrones isolated from fungi of the Fusarium genus.[1][2] These polyketide-derived secondary metabolites have demonstrated significant biological activities, most notably potent and selective antifungal properties against a range of plant pathogenic and human opportunistic fungi.[1][2][3] The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with unique mechanisms of action, positioning this compound and its derivatives as promising scaffolds for drug development. Furthermore, emerging research on α-pyrone compounds suggests potential anticancer activities, including the induction of DNA damage and apoptosis, opening another avenue for therapeutic exploration.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates. This document provides detailed application notes and experimental protocols for the HTS of this compound derivatives for both antifungal and anticancer activities.
Antifungal Activity Screening
This compound and its derivatives have shown potent activity against several filamentous fungi. High-throughput screening assays are crucial for efficiently evaluating structure-activity relationships (SAR) within a library of these compounds to identify candidates with improved potency and a broader spectrum of activity.
Data Presentation: Antifungal Activity of Fusapyrone, this compound, and Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values for fusapyrone (1), this compound (2), and several of their derivatives against key fungal pathogens. Zootoxicity data from the Artemia salina (brine shrimp) lethality assay is also included to provide an early indication of potential toxicity.
| Compound | Botrytis cinerea MIC (µg/mL) | Aspergillus parasiticus MIC (µg/mL) | Penicillium brevicompactum MIC (µg/mL) | Artemia salina LC50 (µM) |
| Fusapyrone (1) | 1.56 | 0.78 | 3.12 | >500 |
| This compound (2) | 3.12 | 1.56 | 6.25 | 37.1 |
| Tetraacetyl-deoxyfusapyrone (4) | >50 | >50 | >50 | 38.5 |
| Derivative 7 | 25 | >50 | >50 | >500 |
| Derivative 9 | 50 | >50 | >50 | >500 |
| Derivative 10 | 50 | >50 | >50 | >500 |
Data compiled from a study by Altomare et al. (2004).
Experimental Protocols: Antifungal HTS Assays
This cell-based assay is a primary screening method to determine the minimum inhibitory concentration (MIC) of this compound derivatives.
Materials:
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Fungal strains (e.g., Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Positive control (e.g., Amphotericin B, Voriconazole)
-
Negative control (DMSO)
-
Sterile 96-well or 384-well flat-bottom microtiter plates
-
Resazurin (B115843) sodium salt solution (for viability readout)
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Inoculum Preparation: Culture the fungal strains on an appropriate agar (B569324) medium. Prepare a spore suspension and adjust the concentration to 1-5 x 10^5 spores/mL in RPMI-1640 medium.
-
Compound Plating: Serially dilute the this compound derivatives in DMSO and then into the RPMI-1640 medium in the microtiter plates. Ensure the final DMSO concentration is ≤1%. Include positive and negative controls on each plate.
-
Inoculation: Add the fungal spore suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the negative control wells.
-
Growth Inhibition Measurement:
-
Absorbance Reading: Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Viability Staining (Resazurin): Add resazurin solution to each well and incubate for a further 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm). A decrease in signal indicates reduced metabolic activity and therefore, growth inhibition.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the controls. Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%).
This assay assesses the ability of this compound derivatives to prevent the formation of fungal biofilms, which are often associated with increased drug resistance.
Materials:
-
Same as Protocol 1, with the addition of a suitable biofilm-promoting medium (e.g., RPMI-1640 supplemented with glucose).
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid
Procedure:
-
Follow steps 1-3 of Protocol 1, using a biofilm-promoting medium.
-
Biofilm Formation: Incubate the plates without shaking for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the wells with water to remove excess stain.
-
Destaining: Add 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A lower absorbance indicates inhibition of biofilm formation.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the controls.
Antifungal Mechanism of Action: Potential Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on similar α-pyrones, such as 6-pentyl-α-pyrone (6-PP), suggest that they may disrupt key cellular signaling pathways in fungi. One such proposed pathway involves the Target of Rapamycin (TOR) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism.
Caption: Potential antifungal mechanism via inhibition of the TOR pathway.
Anticancer Activity Screening
The α-pyrone scaffold is present in numerous natural products with demonstrated anticancer properties. Preliminary studies indicate that simple α-pyrones can induce DNA damage and apoptosis in cancer cells, suggesting that this compound derivatives may also possess valuable cytotoxic activities.
Data Presentation: Cytotoxicity of α-Pyrone Derivatives in Cancer Cell Lines
While specific HTS data for this compound derivatives against cancer cell lines is not widely available, the following table presents IC50 values for other α-pyrone-containing natural products to illustrate the potential of this compound class.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Nigerapyrone E | MDA-MB-231 | Breast Cancer | 38 |
| Nigerapyrone E | SW1990 | Pancreatic Cancer | 48 |
| Nigerapyrone E | A549 | Lung Cancer | 43 |
| Asnipyrone A | A549 | Lung Cancer | 62 |
| Phomapyrone A | HL-60 | Leukemia | 34.62 |
| Phomapyrone B | HL-60 | Leukemia | 27.90 |
Data compiled from various sources.
Experimental Protocols: Anticancer HTS Assays
This colorimetric assay is a widely used HTS method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Materials:
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, to determine if the cytotoxic effects of the derivatives are mediated by programmed cell death.
Materials:
-
Same as Protocol 3, with the exception of MTT and solubilization buffer.
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Follow steps 1-3 of Protocol 3.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence is proportional to the amount of caspase 3/7 activity and indicates apoptosis induction.
Anticancer Mechanism of Action: Potential Signaling Pathway
α-Pyrone derivatives have been shown to activate the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response. Chronic activation of this pathway can lead to cellular stress and, in some contexts, apoptosis. Additionally, some α-pyrones can induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Potential anticancer mechanisms via Nrf2 activation and apoptosis.
Experimental Workflow
The following diagram illustrates a typical HTS workflow for the evaluation of a library of this compound derivatives.
Caption: A generalized HTS workflow for lead discovery.
Conclusion
This compound and its derivatives represent a promising class of natural products with the potential for development into novel antifungal and anticancer agents. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the systematic evaluation of compound libraries to identify lead candidates with superior efficacy and desirable pharmacological properties. Further investigation into the precise mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.
References
- 1. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Deoxyfusapyrone in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fungal fermentation of deoxyfusapyrone (B1670254), a bioactive secondary metabolite.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to low this compound yields in fermentations with producing organisms such as Fusarium mangiferae and Fusarium semitectum.
| Problem | Possible Cause | Suggested Solution |
| No or very low this compound production, but good biomass growth. | Nitrogen Repression: The biosynthesis of this compound is known to be repressed by high concentrations of readily available nitrogen sources like glutamine and high concentrations of sodium nitrate.[1][2] | Optimize Nitrogen Source and Concentration: Switch to a less preferred nitrogen source or significantly lower the concentration of your current nitrogen source. For instance, cultivation of F. mangiferae in a medium supplemented with 6 mM NaNO₃ has been shown to support high levels of this compound production, whereas concentrations of 120 mM NaNO₃ or 60 mM glutamine repress its biosynthesis.[1][2] |
| Suboptimal pH: The pH of the fermentation medium can significantly influence secondary metabolite production. The optimal pH for growth may not be the optimal pH for this compound biosynthesis.[3] | pH Profiling and Control: Conduct fermentation experiments at various initial pH levels (e.g., ranging from 5.0 to 7.5) to determine the optimal pH for this compound production. Monitor and, if possible, control the pH during the fermentation process. | |
| Inappropriate Carbon Source: The type and concentration of the carbon source can impact the production of polyketide-derived secondary metabolites. | Carbon Source Screening: Test different carbon sources such as glucose, sucrose, or starch at various concentrations. Potato Dextrose Broth (PDB), which contains starch, has been shown to support good pigment (and likely other secondary metabolite) production in Fusarium species. | |
| Inconsistent this compound yield between batches. | Variable Inoculum Quality: The age, concentration, and physiological state of the inoculum can lead to significant batch-to-batch variability. | Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation, including the age of the seed culture, spore concentration, and the medium used for pre-culturing. |
| Genetic Instability of the Fungal Strain: Repeated subculturing can lead to genetic drift and a decline in the strain's ability to produce the desired secondary metabolite. | Proper Strain Maintenance and Revival: Maintain a master cell bank of the high-producing fungal strain stored at low temperatures (e.g., -80°C or in liquid nitrogen). For each fermentation, start from a fresh culture revived from the master cell bank. | |
| Low this compound yield despite optimized media and conditions. | Epigenetic Silencing: The biosynthetic gene cluster for this compound can be silenced through epigenetic mechanisms, such as histone modifications. | Epigenetic Modification: While technically advanced, the use of epigenetic modifiers such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors in the fermentation medium can sometimes activate silent gene clusters. Deletion of the H3K9 methyltransferase FmKmt1 in F. mangiferae resulted in a significant decrease in this compound production, highlighting the role of chromatin structure in its regulation. |
| Inadequate Aeration: As an aerobic process, fungal fermentation requires sufficient dissolved oxygen for both growth and secondary metabolism. | Optimize Aeration and Agitation: Vary the agitation speed and aeration rate in your fermenter to ensure adequate oxygen supply. For flask cultures, using baffled flasks can improve aeration. | |
| Suboptimal Fermentation Temperature: Temperature is a critical parameter that affects both fungal growth and enzyme activity involved in secondary metabolite biosynthesis. | Temperature Optimization: Determine the optimal temperature for this compound production by running fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C). For many Fusarium species, a temperature around 28-30°C is often optimal for secondary metabolite production. |
Frequently Asked Questions (FAQs)
Q1: At what stage of fungal growth is this compound typically produced?
A1: this compound is a secondary metabolite, and its production is generally not growth-associated. The biosynthesis of secondary metabolites is often triggered during the late exponential or stationary phase of fungal growth, frequently in response to nutrient limitation or other environmental stressors.
Q2: What are the primary producing organisms of this compound?
A2: this compound has been primarily isolated from fungal species belonging to the genus Fusarium, most notably Fusarium mangiferae and Fusarium semitectum.
Q3: How can I quantify the amount of this compound in my fermentation broth?
A3: A reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Are there any known precursors that can be fed to the culture to enhance the yield?
A4: this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. While direct feeding of these precursors can be challenging due to cell permeability and metabolic regulation, ensuring the central carbon metabolism is robust can indirectly support a higher precursor supply. Strategies such as using specific carbon sources that are efficiently converted to acetyl-CoA may be beneficial.
Q5: What is the biosynthetic pathway for this compound?
A5: The biosynthesis of this compound proceeds through a polyketide pathway. It is initiated by a polyketide synthase (PKS) enzyme, such as FmPKS40 in Fusarium mangiferae, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes further enzymatic modifications, including cyclization and tailoring reactions, to yield the final this compound structure. The genes encoding these enzymes are typically clustered together in the fungal genome.
Data Presentation
Table 1: Effect of Nitrogen Source and Concentration on this compound Production in Fusarium mangiferae
| Nitrogen Source | Concentration (mM) | This compound Production | Reference |
| Sodium Nitrate (NaNO₃) | 6 | High | |
| Sodium Nitrate (NaNO₃) | 120 | Not Detected | |
| Glutamine | 6 | Below Quantitation Level | |
| Glutamine | 60 | Not Detected |
Table 2: General Optimized Fermentation Parameters for Secondary Metabolite Production in Fusarium Species
| Parameter | Optimized Range/Value | Reference |
| Temperature | 25-30°C | |
| pH | 5.0-7.5 | |
| Incubation Time | 7-14 days | |
| Agitation | Shaking (for liquid cultures) |
Experimental Protocols
Protocol 1: Fermentation of Fusarium mangiferae for this compound Production
This protocol is based on conditions reported to be favorable for the production of fusapyrone (B118556) and this compound.
-
Inoculum Preparation:
-
Grow F. mangiferae on solid complete medium (CM) plates covered with cellophane sheets for 3-5 days at 30°C in the dark.
-
Prepare a spore suspension by washing the plate with sterile distilled water containing 0.01% Tween 80.
-
Adjust the spore concentration to 1 x 10⁵ conidia/mL using a hemocytometer.
-
-
Seed Culture:
-
Inoculate 100 mL of Darken medium in a 300 mL Erlenmeyer flask with the spore suspension.
-
Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.
-
-
Production Fermentation:
-
Transfer 0.5 mL of the seed culture to 100 mL of ICI medium supplemented with 6 mM NaNO₃ as the sole nitrogen source in a 300 mL Erlenmeyer flask.
-
Incubate for 7 days at 30°C with shaking at 180 rpm in the dark.
-
-
Extraction:
-
After 7 days, harvest the culture broth and mycelium.
-
Lyophilize the mycelium and broth.
-
Extract the lyophilized material with an organic solvent such as ethyl acetate (B1210297) or a chloroform:methanol (B129727) mixture.
-
Evaporate the solvent to obtain the crude extract.
-
Protocol 2: HPLC Quantification of this compound
This protocol is adapted from a validated method for the analysis of fusapyrone and this compound.
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in the mobile phase (e.g., methanol:water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. A typical gradient could be starting with a lower concentration of methanol and increasing it over time. For quantitative analysis of fusapyrone and this compound, a gradient starting at 30% methanol and rising to 95% over 8.5 minutes has been used.
-
Flow Rate: 0.35 mL/min.
-
Detection: UV detector set at 285 nm, where this compound has a characteristic absorption maximum.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Quantification:
-
Prepare a standard curve using a pure standard of this compound at known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Regulatory influences on this compound biosynthesis.
References
Technical Support Center: Deoxyfusapyrone Extraction & Purification
Welcome to the technical support center for the extraction and purification of Deoxyfusapyrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of this compound during your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Question: My crude extract is showing a low yield of this compound. What are the potential causes and solutions?
Answer: Low yields of this compound can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:
-
Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound by Fusarium semitectum is highly dependent on culture conditions. Factors such as the growth medium (e.g., rice or wheat kernels), incubation time, and temperature can significantly impact yield.[1][2]
-
Inefficient Extraction: The choice of extraction solvent and method is critical for efficiently recovering this compound from the fungal culture.
-
Solution: Use an appropriate organic solvent for extraction. While specific solvents for this compound are not always detailed, methanol (B129727) is commonly used for extracting polar to semi-polar fungal metabolites. The polarity of the solvent system should be optimized to maximize the solubility of this compound while minimizing the co-extraction of highly polar or non-polar impurities.
-
-
Degradation of this compound: Stability of the target molecule during extraction and subsequent handling is crucial.
-
Solution: Minimize exposure of the extract to harsh conditions such as high temperatures or extreme pH. Store extracts at low temperatures and under an inert atmosphere if possible to prevent degradation.
-
Question: I am having difficulty separating this compound from Fusapyrone. How can I improve the resolution?
Answer: this compound and Fusapyrone are structurally similar α-pyrones that are often co-produced by Fusarium semitectum, making their separation challenging.[3] Here are some strategies to improve their separation:
-
Chromatographic Technique Selection: The choice of chromatographic method is key. High-Performance Liquid Chromatography (HPLC) and a combination of Medium Pressure Liquid Chromatography (MPLC) with Thin Layer Chromatography (TLC) have proven effective.
-
HPLC: A C-18 reverse-phase column with a methanol-water gradient elution is a well-established method for the analytical separation of Fusapyrone and this compound. Optimizing the gradient profile can enhance resolution.
-
MPLC and TLC: For preparative scale, a two-step process involving MPLC on a silica (B1680970) gel column followed by preparative TLC of the collected fractions can yield pure compounds.
-
-
Solvent System Optimization: The composition of the mobile phase is critical for achieving good separation.
-
Solution: For silica gel chromatography, a non-polar solvent system with a small amount of a more polar solvent is typically used. Experiment with different solvent ratios (e.g., chloroform-methanol, hexane-ethyl acetate) to find the optimal mobile phase that provides the best separation between this compound and Fusapyrone on a TLC plate before scaling up to a column.
-
Question: My final this compound sample is contaminated with unknown impurities. How can I identify and remove them?
Answer: Contamination with unknown impurities is a common challenge. A systematic approach is needed for their identification and removal.
-
Impurity Identification:
-
Solution: Utilize analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) to determine the molecular weights of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information. Comparing the obtained data with databases of known fungal metabolites can help in their identification. Fusarium species are known to produce a variety of secondary metabolites, including other polyketides, terpenes, and nitrogen-containing compounds, which could be potential contaminants.
-
-
Removal of Impurities:
-
Solution: Once the general polarity of the impurities is known, you can refine your purification strategy.
-
If the impurities are more polar than this compound, they will elute later in reverse-phase chromatography or earlier in normal-phase chromatography. Adjusting the solvent gradient or switching to a different stationary phase can improve separation.
-
If the impurities are less polar, they will elute earlier in reverse-phase or later in normal-phase chromatography.
-
Consider using a multi-step purification protocol. For example, an initial separation by silica gel column chromatography to remove major classes of impurities, followed by a final polishing step using preparative HPLC.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial extraction solvent for this compound from a fungal culture?
A1: Based on general practices for extracting secondary metabolites from fungal cultures, a polar organic solvent like methanol or ethyl acetate (B1210297) is a good starting point. The choice depends on the polarity of this compound. Since it is an α-pyrone with a long alkyl chain, its polarity is expected to be intermediate. A solvent system of intermediate polarity or a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then methanol) can be effective.
Q2: How can I monitor the purity of this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By spotting the crude extract and the fractions from your column on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of this compound from impurities. HPLC is a more quantitative method to assess purity. A C-18 reverse-phase column with a methanol-water mobile phase and UV detection at 285 nm is a suitable system for this purpose.
Q3: What are the key differences between the older and the improved purification methods for this compound?
A3: The older method for purifying this compound involved a cumbersome process of chemical derivatization (acetylation) to facilitate separation, followed by hydrolysis to revert to the original compound. This multi-step process was time-consuming and could lead to lower overall yields. The improved method utilizes a more direct and efficient two-step chromatographic approach: medium pressure column chromatography on silica gel, followed by preparative TLC. This revised protocol is simpler, faster, and provides higher yields of pure this compound.
Q4: My this compound appears to be degrading during purification. What steps can I take to prevent this?
A4: this compound, like many natural products, can be sensitive to environmental conditions. To minimize degradation:
-
Avoid High Temperatures: Perform extraction and purification steps at room temperature or below whenever possible. Evaporate solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).
-
Protect from Light: Some compounds are light-sensitive. Work in a fume hood with the sash down or cover your glassware with aluminum foil to minimize light exposure.
-
Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions. Use HPLC-grade or distilled solvents.
-
Work Quickly: Minimize the time the compound spends in solution, especially in the crude extract, where various enzymes could still be active.
Data Presentation
Table 1: Comparison of a Modified Purification Protocol with a Previous Method for this compound
| Parameter | Previous Method (via Acetylation) | Modified Method (Direct Chromatography) |
| Purification Steps | 1. Column percolation2. Acetylation of the crude mixture3. Purification of acetylated derivatives4. Alkaline hydrolysis | 1. Medium pressure column chromatography (SiO₂)2. Preparative TLC (SiO₂) |
| Yield of this compound | 0.0142 g per kg of culture | 0.122 g per kg of culture |
| Complexity | High (multi-step, involves chemical reactions) | Low (direct chromatographic separation) |
| Time Efficiency | Low | High |
Data sourced from Evidente et al., 1999.
Table 2: Recovery of this compound using a Validated HPLC Method
| Analyte | Recovery Range |
| This compound (DFP) | 99% to 101% |
| Fusapyrone (FP) | 84% to 99% |
This data indicates the efficiency of the analytical HPLC method for quantifying this compound in a crude extract and suggests minimal loss of the analyte during the analytical process.
Experimental Protocols
Protocol 1: Extraction of this compound from Fusarium semitectum Culture
-
Culture Preparation: Grow Fusarium semitectum on a solid substrate like autoclaved rice or wheat kernels at room temperature for 4 weeks.
-
Extraction: a. Macerate the fungal culture with a suitable organic solvent (e.g., methanol or ethyl acetate) at a ratio of approximately 1:5 (w/v). b. Stir the mixture at room temperature for 24 hours. c. Filter the mixture to separate the extract from the solid culture residue. d. Repeat the extraction of the residue two more times with fresh solvent. e. Combine the filtrates.
-
Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Protocol 2: Purification of this compound using Medium Pressure Column Chromatography and Preparative TLC
This protocol is based on the improved method described by Evidente et al. (1999).
-
Column Preparation: a. Pack a medium pressure glass column with silica gel (60-200 mesh) using a suitable non-polar solvent (e.g., hexane or chloroform) as the slurry solvent.
-
Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution: a. Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually introduce methanol. b. Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Fraction Analysis: a. Monitor the collected fractions by TLC using a suitable mobile phase (e.g., chloroform:methanol 95:5 v/v). b. Visualize the spots under UV light. c. Combine the fractions containing this compound.
-
Preparative TLC: a. Concentrate the combined fractions containing this compound. b. Apply the concentrated sample as a band onto a preparative TLC plate (silica gel). c. Develop the plate using an optimized mobile phase. d. Visualize the separated bands under UV light and mark the band corresponding to this compound. e. Scrape the silica from the marked band. f. Extract this compound from the silica using a polar solvent like methanol or acetone. g. Filter to remove the silica and evaporate the solvent to obtain pure this compound.
Protocol 3: Purity Analysis of this compound by HPLC
This protocol is based on the method described by Evidente et al. (1999).
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C-18 reverse-phase column.
-
Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).
-
Start with a higher percentage of water and gradually increase the percentage of methanol.
-
-
Detection: UV detector set at 285 nm.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase.
-
Injection: Inject the sample onto the column.
-
Analysis: Analyze the resulting chromatogram. A single sharp peak at the expected retention time for this compound indicates high purity. The retention time for this compound is typically longer than that of Fusapyrone in a reverse-phase system.
Visualizations
References
Technical Support Center: Enhancing the Antifungal Potency of Deoxyfusapyrone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing detailed protocols related to the enhancement of the antifungal potency of Deoxyfusapyrone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antifungal agent?
A1: this compound is a polyketide natural product belonging to the α-pyrone class of compounds. It is a derivative of fusapyrone, both of which are isolated from fungi of the Fusarium genus, such as Fusarium semitectum.[1][2] this compound has garnered interest as a potential antifungal agent due to its significant activity against a range of filamentous fungi, including plant pathogens and species that cause infections in humans.[3] Its complex and unique chemical structure provides a scaffold for the development of new antifungal drugs.
Q2: What are the main challenges in working with this compound and its derivatives?
A2: Researchers may encounter several challenges, including:
-
Synthesis: The chemical synthesis of this compound and its derivatives can be complex due to its stereochemistry and polyene structure. Convergent and modular synthetic strategies are often employed.[4][5]
-
Stability: The polyene chain in this compound derivatives can be susceptible to degradation by light, heat, and acidic conditions.
-
Solubility: As with many natural products, this compound derivatives can be hydrophobic, leading to poor solubility in aqueous media used for antifungal assays. This can affect the accuracy and reproducibility of experimental results.
-
Purification: The purification of these compounds from fungal cultures or synthetic reaction mixtures often requires multi-step chromatographic techniques that need careful optimization.
Q3: What is the known mechanism of action for this compound derivatives?
A3: The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that like other pyrone-containing antifungal compounds, it may interfere with essential cellular processes in fungi. Potential targets could include the fungal cell membrane, by disrupting ergosterol (B1671047) synthesis, or key enzymes involved in metabolic pathways. Some pyrone derivatives have been shown to inhibit biofilm formation by targeting proteins involved in adhesion.
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in convergent synthesis steps | Incomplete reaction; side reactions; poor coupling efficiency. | Optimize reaction conditions (temperature, solvent, catalyst). Ensure high purity of starting materials. Use a slight excess of one reactant in the coupling step. |
| Difficulty in achieving desired stereoselectivity | Inappropriate chiral catalyst or auxiliary; non-optimal reaction temperature. | Screen different chiral ligands or catalysts. Adjust the reaction temperature to enhance stereocontrol. |
| Degradation of the polyene chain during synthesis | Exposure to light, acid, or high temperatures. | Conduct reactions in the dark or under amber light. Use acid-free conditions or protective groups for sensitive functionalities. Employ mild reaction conditions and purification methods. |
Purification of this compound Derivatives
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation in HPLC | Inappropriate column or mobile phase; co-eluting impurities. | Optimize the mobile phase gradient and composition. Screen different HPLC columns (e.g., C18, phenyl-hexyl). Use a different chromatographic technique (e.g., flash chromatography) for initial cleanup. |
| Compound degradation during purification | Exposure to light or acidic mobile phase modifiers. | Use a UV-protective autosampler vial or cover the HPLC system. Use neutral or slightly basic mobile phase modifiers if the compound is stable under these conditions. |
| Low recovery after purification | Adsorption to column packing material or vials; precipitation. | Use low-adsorption vials. Ensure the compound is fully dissolved in the injection solvent. |
Antifungal Susceptibility Testing
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Poor solubility of the compound in the broth medium; compound precipitation. | Prepare stock solutions in 100% DMSO. Use a co-solvent system or add a surfactant like Tween 80 (e.g., at a final concentration of 0.002%) to the broth to improve solubility. |
| No or poor zone of inhibition in agar (B569324) diffusion assays | Limited diffusion of the hydrophobic compound in the agar. | Broth-based methods like broth microdilution are generally more suitable for hydrophobic compounds. If using agar diffusion, dissolve the compound in a small amount of DMSO before applying it to the disk or well. |
| "Trailing" or residual growth at concentrations above the MIC | This phenomenon can occur with some antifungal agents and may complicate visual reading of MICs. | Read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control. Follow the specific reading guidelines in the chosen protocol (e.g., CLSI M38). |
Quantitative Data Summary
The following table summarizes the antifungal activity of Fusapyrone and this compound against various fungal species, as reported in the literature. This data can serve as a baseline for comparison when evaluating new derivatives.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Fusapyrone | Botrytis cinerea | 0.78 - 6.25 |
| This compound | Botrytis cinerea | 0.78 - 6.25 |
| Fusapyrone | Aspergillus parasiticus | 0.78 - 6.25 |
| This compound | Aspergillus parasiticus | 0.78 - 6.25 |
| Fusapyrone | Penicillium brevicompactum | 0.78 - 6.25 |
| This compound | Penicillium brevicompactum | 0.78 - 6.25 |
Experimental Protocols
Protocol 1: Production and Purification of this compound from Fusarium semitectum
-
Fungal Culture:
-
Inoculate autoclaved rice kernels with a culture of Fusarium semitectum.
-
Incubate at room temperature for 4 weeks.
-
-
Extraction:
-
Extract the fungal culture with an organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract under reduced pressure.
-
-
Purification:
-
Perform an initial separation of the crude extract using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate.
-
Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient.
-
Monitor the elution using a UV detector at a wavelength of 285 nm.
-
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)
-
Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar (PDA) to induce sporulation.
-
Harvest the spores and prepare a spore suspension in sterile saline containing 0.05% Tween 20.
-
Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the this compound derivative in 100% DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well.
-
Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.
-
Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a complete or significant (≥50%) inhibition of visible growth compared to the growth control.
-
Visualizations
Caption: A generalized experimental workflow for the development and evaluation of this compound derivatives.
Caption: A proposed mechanism of action for this compound derivatives targeting ergosterol biosynthesis.
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. mdpi.com [mdpi.com]
- 3. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Toxicity of Deoxyfusapyrone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and reducing the off-target toxicity of Deoxyfusapyrone. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary activity?
This compound is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, a natural product isolated from fungi of the Fusarium genus. Its primary biological activity is antifungal, showing efficacy against a range of filamentous fungi, including plant pathogens and species that cause human mycoses.
Q2: What is known about the off-target toxicity of this compound?
Direct studies on the off-target toxicity of this compound in mammalian systems are limited in publicly available literature. However, it is generally reported to have "low zootoxicity" and "low toxicity in mammals". The primary quantitative toxicity data comes from studies on aquatic invertebrates.
Q3: Is there any quantitative data on the toxicity of this compound?
Yes, the available quantitative toxicity data for this compound is from studies using the brine shrimp (Artemia salina) lethality assay. This assay is a general indicator of toxicity.
Table 1: Quantitative Toxicity Data for this compound
| Assay System | Endpoint | Result | Reference |
| Brine Shrimp (Artemia salina) | LC50 | 37.1 µM | [1] |
Q4: What factors are known to influence the toxicity of pyrone compounds?
For pyrone-containing compounds, a key factor influencing toxicity is hydrophobicity. Increased hydrophobicity can lead to greater toxicity. This has been observed with derivatives of the related compound, fusapyrone, where acetylation (which increases lipophilicity) led to a significant increase in toxicity in brine shrimp assays.
Q5: Which signaling pathways might be involved in the off-target toxicity of this compound?
While specific pathways affected by this compound in mammalian cells have not been fully elucidated, general mechanisms of cytotoxicity often involve the activation of stress-related and apoptotic signaling pathways. Based on studies of other cytotoxic compounds and related pyrones, potential pathways to investigate include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are central to cellular responses to a wide range of stressors.
-
Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a key regulator of the inflammatory response. Some pyrone compounds have been shown to modulate NF-κB activity.
-
Apoptotic Pathways: Activation of caspases, the key executioners of apoptosis, is a common mechanism of cell death induced by cytotoxic agents.
A hypothetical signaling pathway illustrating how a cytotoxic compound could induce apoptosis is provided below.
Troubleshooting Guides
This section provides guidance on how to address common challenges encountered when working with this compound, particularly concerning its off-target effects.
Problem 1: High cytotoxicity observed in in vitro assays.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response study to determine the IC50 value. Start with a wide range of concentrations to identify the therapeutic window. |
| High Hydrophobicity | Consider medicinal chemistry approaches to reduce lipophilicity. See the "Strategies to Reduce Off-Target Toxicity" section for more details. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only). |
| Off-Target Effects | Investigate the mechanism of cell death. Use assays to detect apoptosis (e.g., caspase activity assays) or necrosis (e.g., LDH assay). |
Problem 2: In vivo toxicity observed at desired therapeutic doses.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetic Profile | Characterize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound. |
| Systemic Exposure | Explore formulation strategies to improve targeted delivery and reduce systemic exposure. See the "Strategies to Reduce Off-Target Toxicity" section for more details. |
| Metabolite Toxicity | Identify the major metabolites of this compound and assess their toxicity. |
Strategies to Reduce Off-Target Toxicity
The following diagram illustrates a logical workflow for mitigating the off-target toxicity of a compound like this compound.
Medicinal Chemistry Approaches
-
Bioisosteric Replacement: Replace parts of the this compound molecule with other chemical groups that have similar physical or chemical properties but may result in a more favorable toxicity profile.
-
Modification of Physicochemical Properties: Since the toxicity of pyrones can be linked to hydrophobicity, medicinal chemistry efforts can be directed towards creating analogues with reduced lipophilicity (lower LogP).
-
Blocking Metabolic Hotspots: Introducing substituents at positions prone to metabolic modification can prevent the formation of potentially toxic metabolites.
Formulation Strategies
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can alter its biodistribution, reduce its exposure to healthy tissues, and potentially lower its toxicity.
-
Targeted Drug Delivery: Conjugating this compound to a targeting moiety, such as an antibody that recognizes a specific receptor on the target cells (e.g., fungal cells), can increase its concentration at the site of action and minimize off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the off-target toxicity of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture a mammalian cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for your research) to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
In Vivo Acute Oral Toxicity Assessment (LD50 Estimation)
This protocol provides a general guideline for an acute oral toxicity study in rodents, following OECD guidelines.
-
Animal Acclimatization:
-
Use healthy, young adult rodents (e.g., mice or rats) of a single strain.
-
Acclimatize the animals to the laboratory conditions for at least 5 days.
-
-
Dose Preparation and Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).
-
Administer a single oral dose of this compound to the animals. The "Up-and-Down Procedure" (OECD 425) is recommended to minimize animal use. This involves dosing animals one at a time at intervals of 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.
-
Record body weight changes, clinical signs of toxicity, and any mortality.
-
-
Data Analysis:
-
Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.
-
The following diagram illustrates a general workflow for these experimental protocols.
References
Optimizing culture conditions for maximal Deoxyfusapyrone production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximal deoxyfusapyrone (B1670254) production from fungal cultures, primarily Fusarium species such as Fusarium semitectum and Fusarium mangiferae.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing this compound production?
A1: The most critical factors are the composition of the culture medium, specifically the nitrogen source, as well as physical parameters like temperature, aeration, and fermentation time. This compound biosynthesis is known to be regulated by environmental and nutritional conditions.[1][2]
Q2: What is the optimal nitrogen source and concentration for this compound production?
A2: this compound production is subject to nitrogen repression.[2][3][4] Lower concentrations of certain nitrogen sources are favorable. For instance, in Fusarium mangiferae, detectable amounts of this compound are produced in media supplemented with 6 mM sodium nitrate (B79036) (NaNO₃). Conversely, higher concentrations, such as 60 mM glutamine or 120 mM NaNO₃, repress its biosynthesis.
Q3: Does the pH of the culture medium significantly affect production?
A3: Studies on the closely related compound fusapyrone (B118556), which is often co-produced with this compound, indicate that the ambient pH of the culture medium does not appear to significantly influence production in F. mangiferae. Production remains relatively consistent across a pH range of 4 to 8.
Q4: What is the recommended incubation temperature?
A4: The optimal temperature for the growth of many Fusarium species is generally between 25°C and 30°C. For this compound production, a temperature of 30°C has been used successfully for 7-day cultivations. It is advisable to conduct a temperature optimization study within the 25-30°C range for your specific strain.
Q5: How long should the fermentation be carried out?
A5: A fermentation time of 7 days has been shown to be effective for this compound production in liquid culture. However, the optimal fermentation time can vary depending on the fungal strain and other culture conditions. It is recommended to perform a time-course experiment to determine the peak production period. For some Fusarium species, secondary metabolite production can be optimized over a period of up to 16 days.
Q6: What type of culture is preferred, solid or liquid?
A6: this compound has been successfully isolated from both solid and liquid cultures. It was first reported from rice cultures of Fusarium semitectum. Liquid cultures, such as those using ICI (Imperial Chemical Industries) medium, have also been effectively used. The choice may depend on the scale of production and the specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production | Inappropriate nitrogen source or concentration: High levels of readily available nitrogen can repress the biosynthetic gene cluster. | - Use a nitrogen-limiting medium. - Test different nitrogen sources (e.g., NaNO₃, glutamine) at varying concentrations. A starting point is 6 mM NaNO₃. |
| Suboptimal temperature: The incubation temperature may be too high or too low for efficient secondary metabolite production. | - Optimize the incubation temperature, testing a range between 25°C and 30°C. | |
| Inadequate aeration or agitation: Poor oxygen supply can limit fungal growth and metabolism. Conversely, excessive shear stress from high agitation can damage mycelia. | - Optimize the agitation speed and aeration rate. For shake flask cultures, a speed of around 180 rpm has been used. For bioreactors, systematic optimization of these parameters is crucial. | |
| Incorrect fermentation time: The culture may not have reached the optimal production phase, or the product may have started to degrade. | - Perform a time-course study, sampling at regular intervals (e.g., every 24-48 hours) to determine the peak production day. | |
| Inconsistent yields between batches | Variability in inoculum: The age, concentration, or physiological state of the inoculum can affect fermentation performance. | - Standardize the inoculum preparation procedure, including the age of the pre-culture and the spore or mycelial concentration. |
| Inconsistent media preparation: Minor variations in media components can impact secondary metabolite production. | - Ensure accurate and consistent preparation of all media and stock solutions. | |
| Difficulty in extracting this compound | Inefficient extraction solvent or method: The chosen solvent may not be optimal for extracting this compound from the culture broth or mycelia. | - A common method involves extraction with an organic solvent like ethyl acetate. Ensure proper pH adjustment of the culture filtrate before extraction to optimize partitioning. |
| Issues with HPLC quantification | Poor peak resolution or shape: This can be due to an inappropriate mobile phase, column, or flow rate. | - Optimize the HPLC method, including the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients), column type (a C18 reverse-phase column is common), and detector wavelength (a characteristic absorption maximum is at 285 nm). |
| Inaccurate quantification: This could be due to a lack of a proper standard curve or degradation of the standard. | - Prepare a fresh calibration curve with a pure standard of this compound for each analytical run. Ensure the purity and proper storage of the standard. |
Quantitative Data Summary
Table 1: Effect of Nitrogen Source and Concentration on this compound (dFPY) and Fusapyrone (FPY) Production in F. mangiferae
| Nitrogen Source | Concentration (mM) | dFPY Production | FPY Production |
| Glutamine | 6 | Not Detected | Not Detected |
| Glutamine | 60 | Not Detected | Not Detected |
| Sodium Nitrate (NaNO₃) | 6 | Detected | Detected |
| Sodium Nitrate (NaNO₃) | 120 | Not Detected | Not Detected |
| (Data sourced from studies on F. mangiferae, where production was observed after 7 days at 30°C in liquid ICI medium) |
Table 2: General Optimized Culture Parameters for Fusarium Species
| Parameter | Optimized Range/Value | Notes |
| Temperature | 25-30°C | Species and strain-dependent. |
| pH | 4.0 - 8.0 | This compound production appears to be largely independent of ambient pH. |
| Agitation | ~180 rpm (shake flask) | To be optimized for bioreactors. |
| Fermentation Time | 7 days (liquid culture) | Can extend up to 4 weeks for solid cultures. |
Experimental Protocols
Fungal Cultivation for this compound Production
This protocol is adapted from methodologies used for Fusarium mangiferae.
a. Pre-culture Preparation:
-
Inoculate a 300 mL Erlenmeyer flask containing 100 mL of a rich medium (e.g., Darken medium or Potato Dextrose Broth) with the desired Fusarium strain.
-
Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.
b. Main Culture for this compound Production:
-
Prepare the production medium, for example, ICI medium supplemented with 6 mM NaNO₃ as the sole nitrogen source.
-
Transfer 0.5 mL of the pre-culture into a 300 mL Erlenmeyer flask containing 100 mL of the production medium.
-
Incubate for 7 days at 30°C with shaking at 180 rpm in the dark.
-
Harvest the culture for extraction.
Extraction of this compound
-
Separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate can be extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times.
-
The mycelium can also be extracted by homogenization in a suitable solvent.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
HPLC Quantification of this compound
This protocol is based on established methods for analyzing fusapyrone and this compound.
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C-18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water is typically used.
-
Detection: Set the UV detector to 285 nm, where this compound has a characteristic absorption maximum.
-
Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the crude extract in the mobile phase or methanol, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample to the standard curve to determine its concentration.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Identification and Regulation of fusA, the Polyketide Synthase Gene Responsible for Fusarin Production in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Fusapyrone Depends on the H3K9 Methyltransferase, FmKmt1, in Fusarium mangiferae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Deoxyfusapyrone instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyfusapyrone (B1670254). The information is designed to help address common issues related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years[1].
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as ethanol, methanol, Dimethyl Sulfoxide (DMSO), and dimethyl formamide[1].
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in a solvent of choice (e.g., DMSO, ethanol, methanol). It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation[1].
Q4: Is this compound stable in aqueous solutions?
A4: While specific data on the long-term stability of this compound in aqueous solutions is limited, its successful use in biological assays suggests at least short-term stability. The stability of α-pyrone compounds can be influenced by pH. It is advisable to prepare fresh aqueous dilutions from a stock solution for each experiment.
Q5: My experimental results are inconsistent. Could this compound instability be the cause?
A5: Inconsistent results can be a symptom of compound instability. If you suspect degradation of this compound in your experimental setup, it is crucial to systematically assess its stability under your specific conditions.
Troubleshooting Guide for this compound Instability
This guide provides a step-by-step approach to identifying and mitigating potential stability issues with this compound in solution.
Problem: I suspect my this compound solution is degrading during my experiment.
Symptoms:
-
Loss of biological activity over time.
-
Inconsistent results between experiments.
-
Visible changes in the solution (e.g., color change, precipitation).
Troubleshooting Workflow:
Data on this compound Handling and Storage
| Parameter | Recommendation | Source |
| Storage (Solid) | -20°C | [1] |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Recommended Solvents | Ethanol, Methanol, DMSO, Dimethyl formamide | |
| Stock Solution Preparation | Purge solvent with an inert gas before dissolving. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Select a high-purity, anhydrous grade solvent (e.g., DMSO).
-
To minimize oxidation, gently bubble an inert gas (e.g., nitrogen or argon) through the solvent for 5-10 minutes.
-
Weigh the required amount of this compound and dissolve it in the degassed solvent to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.
Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a general method to determine the stability of this compound in your specific experimental buffer.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Your experimental aqueous buffer.
-
HPLC system with a suitable column (e.g., C18) and detector.
-
Incubator or water bath set to your experimental temperature.
Procedure:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Immediately take a sample (time point 0) and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC and record the peak area of this compound.
-
Compare the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.
-
A significant decrease in the peak area over time indicates instability. The appearance of new peaks may suggest the formation of degradation products.
HPLC Method Reference:
A published HPLC method for the analysis of fusapyrone (B118556) and this compound utilizes a C-18 reverse-phase column with a methanol-water mixture as the mobile phase and UV detection at 285 nm. This method can be adapted as a starting point for your stability assessment.
Potential Degradation Pathway of α-Pyrones
While the specific degradation pathway of this compound has not been detailed in the literature, α-pyrones can undergo hydrolysis of the lactone ring, particularly under strong acidic or basic conditions. The complex side chain of this compound may also be susceptible to oxidation.
References
Technical Support Center: Strategies to Overcome Fungal Resistance to Deoxyfusapyrone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Deoxyfusapyrone. Given that specific resistance mechanisms to this compound are not yet extensively characterized in the literature, this guide extrapolates from known fungal resistance mechanisms to other antifungal agents and provides a framework for investigating and potentially overcoming reduced susceptibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal strain of interest. What could be the reason?
A1: An increasing MIC suggests the development of resistance. Potential mechanisms, based on general principles of antifungal resistance, include:
-
Target Alteration: Mutations in the gene encoding the molecular target of this compound could reduce its binding affinity.
-
Increased Efflux: The fungal cells may be upregulating or acquiring mutations in efflux pumps that actively transport this compound out of the cell.
-
Biofilm Formation: The fungus may be forming biofilms, which provide a physical barrier and a physiologically distinct state that is less susceptible to antifungal agents.[1]
-
Drug Inactivation: While less common, the fungus could be evolving enzymatic pathways to degrade or modify this compound.
Q2: Is there any known intrinsic resistance to this compound in certain fungal species?
A2: Yes, this compound has been observed to be inactive against yeasts isolated from plants and the Gram-positive bacterium Bacillus megaterium.[2][3] Among filamentous fungi, Fusarium species have been noted to be the least sensitive to this compound and the related compound Fusapyrone.[2][3]
Q3: What are the first steps I should take to investigate potential this compound resistance in my fungal cultures?
A3: A systematic approach is crucial. We recommend the following initial steps:
-
Confirm Resistance: Re-run the MIC assay using a standardized method like broth microdilution to confirm the increased MIC.
-
Culture Purity Check: Ensure your fungal culture is pure and not contaminated with a less susceptible species.
-
Phenotypic Assays: Conduct preliminary phenotypic assays to screen for common resistance mechanisms, such as testing for increased efflux pump activity or biofilm formation.
Q4: Can this compound be used in combination with other antifungal agents to overcome resistance?
A4: While specific synergistic combinations with this compound are not well-documented, combination therapy is a common strategy to overcome antifungal resistance. Potential benefits include synergistic fungicidal activity, broadening the spectrum of activity, and reducing the likelihood of resistance emergence. We recommend performing checkerboard assays to screen for synergistic interactions with other antifungal classes (e.g., azoles, polyenes, echinocandins).
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Variability | Standardize your inoculum preparation. Use a spectrophotometer or hemocytometer to ensure a consistent starting cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts, or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi). |
| Media Composition | Ensure the composition and pH of your growth medium (e.g., RPMI-1640) are consistent between experiments, as these can influence antifungal activity. |
| Compound Stability | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Incubation Conditions | Maintain consistent incubation temperature and duration (e.g., 24-48 hours). |
Issue 2: Complete Loss of this compound Efficacy In Vitro
This could indicate high-level resistance. The following workflow can help identify the underlying mechanism.
Caption: Troubleshooting workflow for high-level resistance.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
This compound stock solution (in a suitable solvent like DMSO)
-
Fungal inoculum, adjusted to the appropriate concentration in RPMI-1640
-
Spectrophotometer or hemocytometer
Method:
-
Prepare Drug Dilutions: Create a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) medium. Prepare a cell suspension in sterile saline and adjust the density to 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 600 nm.
Protocol 2: Investigating Efflux Pump Activity
This protocol uses a fluorescent dye to indirectly measure efflux pump activity.
Materials:
-
Fungal cells (resistant and susceptible strains)
-
Efflux pump substrate (e.g., Rhodamine 6G or Ethidium Bromide)
-
Glucose solution
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Method:
-
Cell Preparation: Grow fungal cells to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS without glucose.
-
Dye Loading: Incubate the cells with the fluorescent dye (e.g., 10 µM Rhodamine 6G) for 1 hour at 30°C to allow for dye accumulation.
-
Efflux Initiation: Wash the cells with PBS to remove external dye. Resuspend the cells in PBS with 2% glucose to energize the efflux pumps.
-
Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. A rapid decrease in fluorescence in the resistant strain compared to the susceptible strain indicates active efflux of the dye.
-
(Optional) Inhibition: Repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil) to see if dye retention is increased.
References
Technical Support Center: Deoxyfusapyrone Solubility and Bioassay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Deoxyfusapyrone for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
This compound is a naturally occurring α-pyrone fungal metabolite with demonstrated antifungal activity.[1][2] Like many hydrophobic compounds, this compound has low aqueous solubility, which can lead to precipitation in the aqueous media used for most biological assays.[3] This can result in inaccurate and unreliable data, underestimation of the compound's potency, and variability in experimental results.[4][5]
Q2: What is the recommended initial solvent for dissolving this compound?
The most common and recommended initial solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). A high-concentration stock solution should be prepared in DMSO before further dilution into aqueous assay buffers.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
To avoid solvent-induced toxicity to cells, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5% (v/v). However, the tolerance can be cell-line specific, so it is best practice to perform a solvent tolerance control experiment to determine the maximum non-toxic concentration for your specific assay.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the final concentration: The simplest approach is to test a lower final concentration of this compound in your assay.
-
Optimize the dilution protocol: Instead of a large, single-step dilution, try a serial dilution. It is often beneficial to reduce the highest concentration in your dose-response curve to minimize the risk of precipitation.
-
Use co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) can be tested.
-
Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve small precipitates.
-
Use of surfactants: Non-ionic surfactants like Tween 80 can be added to the assay medium to help maintain the solubility of hydrophobic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in the chosen organic solvent, or the solvent quality is poor. | 1. Use high-purity, anhydrous DMSO. 2. Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. 3. Use sonication to help break up and dissolve the powder. 4. Test alternative organic solvents such as N,N-dimethylformamide (DMF) or ethanol. |
| A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous assay buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Reduce the final concentration of this compound being tested. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated limit for your assay (typically ≤0.5%). 3. Prepare an intermediate dilution in a mixture of DMSO and your assay buffer before the final dilution. |
| The assay medium becomes cloudy or a precipitate forms during the incubation period. | The compound has limited kinetic solubility and is crashing out of solution over time. | 1. Reduce the incubation time of your assay if the experimental design allows. 2. Include a solubility-enhancing agent, such as a low concentration of a biocompatible surfactant (e.g., Tween 80), in the assay buffer. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility and precipitation of this compound are leading to variations in the actual concentration of the compound in the assay. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. 3. Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific assay conditions. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water / Aqueous Buffers | Very Low / Insoluble | This compound is a hydrophobic molecule. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Methanol | Soluble | Another potential organic solvent for stock preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Mixing: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for a few minutes or place it in a sonicator bath until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is adapted for hydrophobic compounds and is based on established methods.
-
Prepare this compound Dilutions:
-
Create a working solution of this compound by diluting the DMSO stock solution in the appropriate sterile broth medium (e.g., RPMI-1640). The highest concentration should have a final DMSO concentration that is non-toxic to the fungi.
-
Perform a two-fold serial dilution of the this compound working solution in a 96-well microtiter plate.
-
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in the assay broth to achieve the desired final concentration (e.g., 0.5 - 2.5 x 10^3 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Include appropriate controls:
-
Growth Control: Fungal inoculum in broth with the same final concentration of DMSO as the test wells.
-
Sterility Control: Broth only.
-
Positive Control: A known antifungal agent.
-
-
Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.
-
-
Determine Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Mandatory Visualization
Caption: Experimental workflow for preparing this compound for biological assays.
Caption: Hypothesized antifungal mechanism of action for this compound.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Deoxyfusapyrone Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and byproducts of deoxyfusapyrone (B1670254).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, which contains an α-pyrone ring, the primary degradation pathways are proposed to be hydrolysis, oxidation, and photolysis. The α-pyrone ring is susceptible to cleavage under these conditions, leading to a variety of byproducts.[1][2]
Q2: What are the expected byproducts of this compound degradation?
A2: The degradation of this compound is expected to yield byproducts resulting from the opening of the α-pyrone ring. Under hydrolytic conditions, this can lead to the formation of carboxylic acids and other smaller molecules. Oxidative stress may result in hydroxylated derivatives and further cleavage of the molecule. Photodegradation can also lead to complex mixtures of smaller organic molecules.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A stability-indicating HPLC method should be developed to separate the parent this compound peak from all potential degradation byproducts. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of the byproducts formed.[1]
Q4: What are the optimal storage conditions to minimize this compound degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. For solutions, it is advisable to use buffered systems at a slightly acidic to neutral pH, as pyrone structures can be unstable in alkaline conditions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results.
-
Question: I am seeing variable degradation of this compound in replicate experiments. What could be the cause?
-
Answer:
-
Check Environmental Factors: Ensure that all experimental replicates are subjected to identical conditions. Minor variations in temperature, light exposure, or pH can significantly impact degradation rates.
-
Reagent Purity: Verify the purity and consistency of all reagents and solvents used. Impurities can act as catalysts or inhibitors of degradation reactions.
-
Sample Preparation: Standardize your sample preparation protocol. Inconsistencies in the initial concentration of this compound or the presence of contaminants can lead to variable results.
-
Issue 2: Difficulty in separating this compound from its byproducts using HPLC.
-
Question: My HPLC chromatogram shows poor separation between the parent compound and its degradation products. How can I improve this?
-
Answer:
-
Optimize Mobile Phase: Adjust the composition of your mobile phase. Experiment with different solvent ratios and pH values to enhance the resolution between peaks.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.
-
Column Selection: Consider using a different HPLC column with a different stationary phase chemistry that may offer better selectivity for this compound and its byproducts.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature. Lower flow rates and controlled column heating can sometimes improve peak shape and resolution.
-
Issue 3: Identification of unknown peaks in the chromatogram.
-
Question: I am observing several new peaks in my chromatograms after subjecting this compound to stress conditions, but I am unable to identify them. What should I do?
-
Answer:
-
LC-MS Analysis: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the mass-to-charge ratio of the unknown compounds, which is crucial for structure elucidation.
-
Forced Degradation Studies: Perform systematic forced degradation studies under controlled hydrolytic, oxidative, and photolytic conditions. Analyzing the byproducts from each specific stress condition can help in proposing structures for the unknown peaks.
-
Literature Review: Search for literature on the degradation of similar α-pyrone-containing natural products. This may provide insights into the likely structures of your observed byproducts.
-
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | This compound Remaining (%) | Major Byproduct 1 (%) | Major Byproduct 2 (%) | Total Byproducts (%) |
| 0.1 M HCl | 24 hours | 95.2 | 2.1 | 1.5 | 4.8 |
| 0.1 M NaOH | 24 hours | 65.8 | 15.3 | 10.1 | 34.2 |
| 3% H₂O₂ | 24 hours | 82.1 | 8.9 | 5.4 | 17.9 |
| Heat (80°C) | 48 hours | 90.5 | 4.3 | 2.8 | 9.5 |
| Photolysis (UV) | 12 hours | 75.4 | 12.6 | 7.9 | 24.6 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 12 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use a control sample (this compound solution without any stress agent) for comparison.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical study of the hydrolysis mechanism of 2-pyrone-4,6-dicarboxylate (PDC) catalyzed by LigI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Deoxyfusapyrone and Fusapyrone: A Comparative Analysis of Antifungal Activity
A Head-to-Head Comparison of Two Fungal Metabolites for Researchers and Drug Development Professionals
Deoxyfusapyrone (B1670254) and fusapyrone (B118556), two α-pyrone secondary metabolites produced by fungi such as Fusarium semitectum, have garnered attention within the scientific community for their significant antifungal properties. This guide provides a detailed comparison of their antifungal efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. Both compounds have demonstrated considerable activity against a spectrum of filamentous fungi, including plant pathogens and mycotoxigenic species. However, studies consistently indicate that fusapyrone exhibits a higher degree of antifungal potency compared to this compound.[1]
Quantitative Antifungal Activity
The antifungal efficacy of this compound and fusapyrone has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a microorganism. While specific comparative data is limited, available research indicates a strong activity for both compounds against several fungal species.
| Fungal Species | This compound MIC (µg/mL) | Fusapyrone MIC (µg/mL) | Reference |
| Botrytis cinerea | 0.78-6.25 | 0.78-6.25 | [2][3][4][5] |
| Aspergillus parasiticus | 0.78-6.25 | 0.78-6.25 | |
| Penicillium brevicompactum | 0.78-6.25 | 0.78-6.25 | |
| Aspergillus carbonarius | - | 6.0 | |
| Aspergillus tubingensis | - | 11.6 | |
| Aspergillus niger | - | 9.9 |
Note: The provided MIC range for Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevicompactum applies to both compounds, with literature suggesting fusapyrone is generally the more active of the two.
Spectrum of Activity
Both this compound and fusapyrone exhibit a broad spectrum of activity against filamentous fungi. Notably, they have shown efficacy against:
-
Plant Pathogenic Fungi: Including Alternaria alternata, Ascochyta rabiei, Botrytis cinerea, Cladosporium cucumerinum, and Phoma tracheiphila.
-
Mycotoxigenic Fungi: Such as Aspergillus flavus and Penicillium verrucosum.
-
Human Mycoses Agents: With particular sensitivity observed in Aspergillus species.
Interestingly, both compounds are reported to be inactive against yeasts and the Gram-positive bacterium Bacillus megaterium. Among the filamentous fungi, species of Fusarium have been found to be the least sensitive to these α-pyrones.
Experimental Protocols
The evaluation of the antifungal activity of this compound and fusapyrone typically involves standardized methods for antifungal susceptibility testing. The following are detailed methodologies for key experiments.
Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation:
-
Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), at an appropriate temperature and duration to promote sporulation.
-
Conidia (spores) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The resulting suspension is filtered to remove hyphal fragments, and the conidia concentration is adjusted to a standard density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
-
-
Assay Procedure:
-
The antifungal compounds (this compound and fusapyrone) are serially diluted in a multi-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Each well is inoculated with the standardized fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
-
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
-
Inoculum Preparation:
-
A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
-
Assay Procedure:
-
A sterile swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Sterile paper disks impregnated with known concentrations of this compound and fusapyrone are placed on the agar surface.
-
-
Incubation and Measurement:
-
The plates are incubated under appropriate conditions.
-
The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is prevented).
-
Visualizing the Process
To better understand the experimental and biological context, the following diagrams illustrate the general workflow for antifungal susceptibility testing and the biosynthetic origin of these compounds.
Conclusion
Both this compound and fusapyrone are promising natural compounds with substantial antifungal activity against a range of filamentous fungi. The available data consistently points to fusapyrone as the more potent of the two. Their selective action against filamentous fungi, coupled with their inactivity against yeasts and certain bacteria, makes them interesting candidates for further investigation in agricultural and pharmaceutical applications. Future research should focus on elucidating their precise mechanism of action and conducting more extensive comparative studies to establish a comprehensive profile of their antifungal spectrum and potency.
References
Deoxyfusapyrone: A Natural Antifungal Compound Poised to Challenge Commercial Fungicides in Crop Protection
A detailed comparison of the efficacy and mechanisms of Deoxyfusapyrone (B1670254) against leading commercial fungicides for the protection of agricultural crops.
The relentless battle against phytopathogenic fungi, which cause significant crop losses worldwide, has spurred the search for novel, effective, and environmentally benign fungicides. This compound, a naturally occurring α-pyrone produced by the fungus Fusarium semitectum, has emerged as a promising candidate with potent antifungal properties. This guide provides a comprehensive comparison of this compound with two widely used commercial fungicides, Azoxystrobin and Tebuconazole, offering researchers and drug development professionals a critical overview of its potential in agriculture.
Performance and Efficacy: A Quantitative Comparison
This compound has demonstrated significant in vitro activity against a range of economically important plant pathogens. This section presents a comparative summary of its efficacy, benchmarked against the performance of Azoxystrobin and Tebuconazole. It is important to note that the following data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative Antifungal Activity (MIC - µg/mL)
| Fungal Species | This compound | Azoxystrobin | Tebuconazole |
| Botrytis cinerea (Gray Mold) | 0.78 - 6.25[1] | Variable (resistance is an issue) | - |
| Alternaria alternata (Leaf Spot) | Active (specific MIC not detailed)[1] | - | Highly effective (96.57% inhibition at various concentrations)[2] |
| Aspergillus parasiticus | 0.78 - 6.25[1] | - | - |
| Penicillium brevi-compactum | 0.78 - 6.25[1] | - | - |
Note: A lower MIC value indicates higher antifungal potency. The data for commercial fungicides is often presented as percentage inhibition or EC50 values, and direct MIC comparisons can be challenging due to varying experimental setups.
Mechanisms of Action: Different Strategies for Fungal Inhibition
This compound and commercial fungicides employ distinct mechanisms to combat fungal growth. Understanding these pathways is crucial for developing effective disease management strategies and mitigating the development of resistance.
This compound: The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interfere with essential fungal enzymatic or metabolic pathways, potentially disrupting mitochondrial function. Its selectivity towards filamentous fungi over yeasts and bacteria suggests a specific molecular target within these pathogens.
Azoxystrobin: As a member of the Quinone outside inhibitor (QoI) class of fungicides, Azoxystrobin targets the mitochondrial electron transport chain. It specifically binds to the Qo site of cytochrome b, inhibiting ATP synthesis and ultimately leading to fungal cell death.
Tebuconazole: Tebuconazole is a demethylation inhibitor (DMI) fungicide. It disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This leads to a dysfunctional cell membrane and inhibits fungal growth.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and a typical experimental workflow for antifungal testing, the following diagrams are provided in DOT language.
Caption: Mechanisms of action for Azoxystrobin and Tebuconazole.
References
Structure-Activity Relationship (SAR) Studies of Deoxyfusapyrone Analogues: A Comparative Guide
Deoxyfusapyrone (B1670254), a polyketide natural product, has garnered significant interest within the scientific community due to its notable biological activities, particularly its antifungal properties. This guide provides a comparative analysis of this compound and its analogues, focusing on their structure-activity relationships. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Comparative Biological Activity of this compound Analogues
The biological activity of this compound and its analogues has been primarily evaluated based on their antifungal efficacy and general toxicity. The following table summarizes the key quantitative data from these studies.
| Compound | Modification | Antifungal Activity (MIC in µg/mL) | Zootoxicity (Brine Shrimp Bioassay) | Reference |
| This compound (2) | Parent Compound | 0.78-6.25 against Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevicompactum[1][2] | Toxic | [1][2] |
| Tetraacetyl-deoxyfusapyrone (4) | Tetraacetylation of the glycosyl residue | Activity data not specified, but noted to be less active than the parent compound. | As toxic as this compound (2) | [1] |
Key Observations from SAR Studies:
Initial studies on this compound analogues indicate that modifications to the core structure can significantly impact biological activity. The acetylation of the glycosyl moiety in this compound to produce tetraacetyl-deoxyfusapyrone did not enhance its antifungal potency and maintained a similar level of zootoxicity. It has been suggested that increased hydrophobicity resulting from such modifications may be linked to the observed toxicity in the brine shrimp bioassay.
Experimental Protocols
A clear understanding of the methodologies employed in generating the activity data is crucial for the interpretation and replication of SAR studies.
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The antifungal activity of this compound and its analogues was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Fungal strains (Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum) were cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or conidia was prepared in a sterile saline solution containing a surfactant and adjusted to a standardized concentration.
-
Compound Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: A standardized volume of the fungal inoculum was added to each well of the microtiter plate. The plates were then incubated at an appropriate temperature and for a specific duration (e.g., 24-48 hours) to allow for fungal growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed.
Zootoxicity Assessment (Brine Shrimp Lethality Assay)
The general toxicity of the compounds was assessed using the brine shrimp (Artemia salina) lethality bioassay.
-
Hatching of Brine Shrimp: Artemia salina cysts were hatched in artificial seawater under constant light and aeration for 24-48 hours to obtain nauplii (larvae).
-
Exposure to Test Compounds: A specific number of nauplii (e.g., 10-15) were transferred to the wells of a 24-well plate containing artificial seawater. The test compounds, dissolved in a suitable solvent, were added to the wells at various concentrations.
-
Incubation: The plates were incubated for 24 hours under illumination.
-
Lethality Assessment: After the incubation period, the number of dead and surviving nauplii in each well was counted. The data was used to calculate the LC50 value, which represents the concentration of the compound that causes 50% mortality of the brine shrimp.
Visualizing SAR Workflows and Molecular Structures
General Workflow for Structure-Activity Relationship (SAR) Studies
The following diagram illustrates a typical workflow for conducting SAR studies, from the initial lead compound to the identification of optimized analogues.
Core Structure of this compound and Sites of Modification
The diagram below highlights the core chemical scaffold of this compound and indicates the key positions where chemical modifications have been explored in the reported analogues.
Note: The DOT language has limitations in rendering complex chemical structures. The above diagram provides a simplified representation of the key moieties and modification sites.
References
Deoxyfusapyrone: A Comparative Analysis of Antifungal Activity and Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent deoxyfusapyrone (B1670254), focusing on its performance against various fungal pathogens and exploring the theoretical potential for cross-resistance with other antifungal drugs. While direct experimental studies on cross-resistance are currently unavailable in the scientific literature, this document synthesizes existing data on this compound's antifungal activity and discusses potential resistance mechanisms based on current knowledge of fungal biology.
This compound is a naturally occurring α-pyrone compound isolated from the fungus Fusarium semitectum. It has demonstrated notable antifungal properties against a range of filamentous fungi, including plant pathogens and species of clinical relevance.[1][2] It is often studied in conjunction with its structural analogue, fusapyrone (B118556), which generally exhibits higher antifungal potency.[1][2]
Quantitative Antifungal Activity
The antifungal efficacy of this compound and fusapyrone has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data are summarized in the table below.
| Fungal Species | This compound MIC (µg/mL) | Fusapyrone MIC (µg/mL) | Reference Antifungal MIC (µg/mL) |
| Botrytis cinerea | 0.78-6.25 | 0.78-6.25 | N/A |
| Aspergillus parasiticus | 0.78-6.25 | 0.78-6.25 | Nystatin: Similar activity |
| Penicillium brevi-compactum | 0.78-6.25 | 0.78-6.25 | N/A |
| Aspergillus flavus | Not specified | Not specified | Nystatin: Similar activity |
| Alternaria alternata | Most sensitive | Most sensitive | N/A |
| Ascochyta rabiei | Most sensitive | Most sensitive | N/A |
| Cladosporium cucumerinum | Most sensitive | Most sensitive | N/A |
| Phoma tracheiphila | Most sensitive | Most sensitive | N/A |
| Penicillium verrucosum | Most sensitive | Most sensitive | N/A |
| Fusarium spp. | Least sensitive | Least sensitive | N/A |
| Candida spp. | Species-specific variability | Species-specific variability | N/A |
| Agents of human mycoses | Good inhibitory activity | Good inhibitory activity | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds like this compound, based on standard broth microdilution techniques.
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Fungal isolate
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
The fungal isolate is cultured on an appropriate agar (B569324) medium to obtain a sufficient number of spores or yeast cells.
-
A suspension of the fungal cells is prepared in sterile saline or distilled water.
-
The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL for yeast).
-
-
Drug Dilution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in the liquid growth medium in the wells of a 96-well plate.
-
A positive control well (medium with fungal inoculum, no drug) and a negative control well (medium only) are included.
-
-
Inoculation:
-
The standardized fungal inoculum is added to each well containing the drug dilutions and the positive control well.
-
-
Incubation:
-
The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
-
MIC Determination:
-
Following incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth or a significant reduction in turbidity compared to the positive control.
-
Discussion on Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. As the precise mechanism of action for this compound is not yet fully elucidated, any discussion of cross-resistance remains theoretical. However, we can hypothesize potential scenarios based on known fungal resistance mechanisms.
The antifungal activity of this compound is thought to stem from its interaction with essential fungal enzymes or metabolic pathways.[3] Common targets for antifungal drugs include:
-
Cell Wall Synthesis: (e.g., Echinocandins targeting β-glucan synthase)
-
Cell Membrane Integrity: (e.g., Azoles inhibiting ergosterol (B1671047) synthesis; Polyenes binding to ergosterol)
-
Nucleic Acid Synthesis: (e.g., Flucytosine)
If this compound shares a target or pathway with an existing class of antifungal drugs, there is a potential for cross-resistance. For instance, if this compound were to inhibit an enzyme in the ergosterol biosynthesis pathway, fungal strains with mutations in this pathway that confer resistance to azoles might also exhibit reduced susceptibility to this compound.
Conversely, if this compound has a novel mechanism of action, the likelihood of cross-resistance with current antifungal agents would be significantly lower. This would make it a promising candidate for treating infections caused by multidrug-resistant fungi.
The observation that Fusarium species, the natural producers of this compound, are the least sensitive to its effects suggests the presence of a self-resistance mechanism in these fungi. Understanding this mechanism could provide valuable insights into potential resistance development in other fungi.
Conclusion and Future Directions
This compound demonstrates significant antifungal activity against a variety of fungal pathogens. However, a comprehensive understanding of its clinical potential is hampered by the lack of a defined mechanism of action and the absence of direct cross-resistance studies.
Future research should prioritize:
-
Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) of this compound is crucial for understanding its antifungal properties and predicting cross-resistance.
-
Direct Cross-Resistance Studies: Evaluating the susceptibility of fungal strains with known resistance to conventional antifungals (e.g., azole-resistant Candida albicans, echinocandin-resistant Aspergillus fumigatus) to this compound.
-
Expanded Antifungal Spectrum Analysis: Determining the MIC values of this compound against a broader panel of clinically relevant fungi.
Addressing these research gaps will be essential in determining the future role of this compound and other α-pyrones in the antifungal drug development pipeline.
References
Validating the Molecular Target of Deoxyfusapyrone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxyfusapyrone, a naturally occurring α-pyrone metabolite isolated from Fusarium species, has demonstrated considerable antifungal activity against a range of filamentous fungi.[1][2] However, its precise molecular target and mechanism of action remain to be elucidated.[2] This guide provides a comparative framework for validating the molecular target of this compound, contrasting it with well-characterized antifungal agents that target distinct cellular pathways. The experimental protocols and data presented herein offer a roadmap for researchers seeking to unravel the mode of action of this promising antifungal compound.
Comparative Antifungal Activity
A crucial first step in characterizing a novel antifungal agent is to determine its spectrum of activity and potency against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC ranges for this compound and three comparator drugs with known mechanisms of action against representative fungal species.
| Antifungal Agent | Mechanism of Action | Candida albicans (µg/mL) | Aspergillus fumigatus (µg/mL) | Botrytis cinerea (µg/mL) |
| This compound | Unknown | Variable [1] | Active [1] | 0.78-6.25 |
| Fluconazole | Ergosterol (B1671047) Biosynthesis Inhibition | 0.25 - 4 | >64 (Resistant) | High MICs |
| Caspofungin | Cell Wall (β-1,3-glucan) Synthesis Inhibition | 0.125 - 0.5 | 0.032 - 16 | Low MICs |
| 5-Fluorocytosine | Nucleic Acid Synthesis Inhibition | 0.12 - 1 | 0.25 - >256 | Variable |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols for Target Validation
A multi-pronged approach is essential for robustly identifying and validating the molecular target of a novel antifungal compound. The following protocols describe key experimental strategies.
Chemical Genomic Profiling
This high-throughput screening method utilizes a collection of fungal mutant strains, each with a single gene deletion, to identify genes that, when absent, confer hypersensitivity or resistance to the compound. This can provide strong clues about the drug's target pathway.
Methodology:
-
Yeast Mutant Library: A comprehensive library of Saccharomyces cerevisiae deletion mutants (or a relevant pathogenic fungus if available) is typically used.
-
Pooling and Growth: Mutant strains are pooled and grown in a liquid medium.
-
Compound Exposure: The pooled culture is divided and exposed to a sub-lethal concentration of this compound or a vehicle control.
-
Genomic DNA Extraction and Barcode Sequencing: After a period of growth, genomic DNA is extracted from both the treated and control populations. The unique DNA "barcodes" associated with each mutant are amplified via PCR and quantified using next-generation sequencing.
-
Data Analysis: The relative abundance of each mutant in the this compound-treated pool is compared to the control pool. Strains that are significantly depleted are hypersensitive, suggesting their deleted gene product may be in the same pathway as the drug target or a parallel pathway that buffers against the drug's effects. Conversely, strains that are enriched may indicate genes whose deletion confers resistance.
In Vitro Enzyme Inhibition Assays
Based on the results of chemical genomic profiling or structural similarity to known inhibitors, specific fungal enzymes can be tested for direct inhibition by this compound.
Methodology (Example: Ergosterol Biosynthesis Enzyme):
-
Enzyme Preparation: The target enzyme (e.g., lanosterol (B1674476) 14α-demethylase for ergosterol biosynthesis) is expressed and purified from a fungal source or a recombinant expression system.
-
Assay Reaction: The purified enzyme is incubated with its substrate and cofactors in the presence of varying concentrations of this compound or a known inhibitor (e.g., Fluconazole).
-
Product Quantification: The formation of the enzymatic product is measured over time using a suitable method, such as spectrophotometry, HPLC, or a coupled enzyme assay.
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in enzyme activity (IC50) is calculated. A low IC50 value suggests direct inhibition of the enzyme.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming direct target engagement within intact cells. It is based on the principle that the binding of a ligand (drug) to its target protein increases the protein's thermal stability.
Methodology:
-
Cell Treatment: Intact fungal cells are treated with this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Target Protein Detection: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.
-
Melt Curve Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.
Visualizing the Target Validation Workflow and a Hypothetical Pathway
The following diagrams, generated using Graphviz, illustrate the logical flow of the target validation process and a hypothetical scenario where this compound targets the ergosterol biosynthesis pathway.
Caption: A generalized workflow for identifying and validating the molecular target of this compound.
Caption: A simplified diagram of the ergosterol biosynthesis pathway with the known target of Fluconazole and a hypothetical target for this compound.
References
Comparative Transcriptomics of Fungi Treated with Deoxyfusapyrone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of Deoxyfusapyrone and outlines a comprehensive experimental framework for future comparative transcriptomic studies.
This compound, a natural α-pyrone secondary metabolite isolated from Fusarium semitectum, has demonstrated significant antifungal properties against a range of fungal species.[1][2][3][4] While its precise mechanism of action is still under investigation, its broad-spectrum activity makes it a compelling candidate for further research and potential development as an antifungal agent.[5] This guide synthesizes the currently available data on its biological activity and proposes a detailed methodology for comparative transcriptomic analysis to elucidate its molecular impact on fungal cells.
Comparative Antifungal Activity of this compound
This compound, along with its analog fusapyrone (B118556), has been tested against various plant pathogenic, mycotoxigenic, and human pathogenic fungi. The following table summarizes the known antifungal activity of this compound (Compound 2) and its counterpart Fusapyrone (Compound 1) against a selection of fungal species. Generally, Fusapyrone has been observed to be more active than this compound.
| Fungal Species | Type | Activity of Fusapyrone (1) | Activity of this compound (2) | Reference |
| Alternaria alternata | Plant Pathogen | High | High | |
| Ascochyta rabiei | Plant Pathogen | High | High | |
| Aspergillus flavus | Mycotoxigenic | High | High | |
| Botrytis cinerea | Plant Pathogen | High | High | |
| Cladosporium cucumerinum | Plant Pathogen | High | High | |
| Phoma tracheiphila | Plant Pathogen | High | High | |
| Penicillium verrucosum | Mycotoxigenic | High | High | |
| Fusarium spp. | Plant Pathogen | Low | Low | |
| Aspergillus spp. (human mycoses) | Human Pathogen | High | Good | |
| Candida spp. | Human Pathogen | Species-specific variability | Species-specific variability |
Proposed Experimental Protocol for Comparative Transcriptomics
To understand the molecular mechanisms underlying the antifungal activity of this compound, a comparative transcriptomic study using RNA sequencing (RNA-seq) is proposed. This would allow for a global view of the changes in gene expression in a target fungus upon treatment.
1. Fungal Strain and Culture Conditions:
-
Fungal Species: Select a sensitive fungal species from the table above, for example, Aspergillus fumigatus or Botrytis cinerea.
-
Culture Medium: Use a standard liquid medium appropriate for the selected fungus (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).
-
Growth Conditions: Grow the fungus at its optimal temperature and shaking speed to obtain sufficient mycelial biomass for RNA extraction.
2. This compound Treatment:
-
Concentration: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected fungal species. For the transcriptomic experiment, use a sub-lethal concentration (e.g., 0.5 x MIC) to ensure the fungus is stressed but still viable for RNA extraction.
-
Treatment Duration: Expose the fungal cultures to this compound for different time points (e.g., 1h, 4h, 12h) to capture both early and late transcriptional responses.
-
Control: Include a control group treated with the solvent used to dissolve this compound (e.g., DMSO).
3. RNA Extraction and Quality Control:
-
Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercially available kit with a protocol optimized for fungi, including a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
4. RNA Sequencing (RNA-seq):
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit).
-
Sequencing: Perform sequencing on a high-throughput platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample for robust statistical analysis.
5. Bioinformatic Analysis:
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to trim adapters and low-quality bases.
-
Read Mapping: Align the trimmed reads to the reference genome of the selected fungal species using a splice-aware aligner like HISAT2 or STAR.
-
Quantification of Gene Expression: Use tools like featureCounts or HTSeq to count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Identify the biological functions of the differentially expressed genes by performing Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) using tools like topGO or clusterProfiler.
Visualizing Experimental Design and Potential Pathways
To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be affected by this compound.
Caption: Proposed experimental workflow for comparative transcriptomics of fungi treated with this compound.
Caption: Hypothetical signaling pathway affected by this compound in a fungal cell.
By employing this comprehensive approach, researchers can begin to unravel the molecular mechanisms of this compound's antifungal activity, identify potential drug targets, and pave the way for the development of novel antifungal therapies.
References
- 1. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
Deoxyfusapyrone: A Comparative Safety Profile Analysis Against Other Natural Antifungals
In the ever-evolving landscape of drug discovery, natural products continue to be a vital source of novel therapeutic agents. Deoxyfusapyrone (B1670254), a polyketide metabolite primarily isolated from Fusarium species, has demonstrated promising antifungal activity. However, a comprehensive understanding of its safety profile is paramount for its potential development as a therapeutic. This guide provides a comparative analysis of the safety profile of this compound against other well-established natural antifungals, namely fusapyrone, carvacrol, thymol, and eugenol (B1671780). This comparison is based on available experimental data from in vitro and in vivo toxicity assays.
Comparative Cytotoxicity and Acute Toxicity
The safety of an antifungal agent is a critical determinant of its therapeutic potential. The following tables summarize the available data on the cytotoxicity and acute toxicity of this compound and other selected natural antifungals. It is important to note that direct comparative studies on mammalian cell lines for this compound are currently limited. The data presented for this compound is primarily from the Artemia salina (brine shrimp) lethality assay, a common preliminary toxicity screen.
Table 1: Comparative Cytotoxicity of Natural Antifungals on Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | - | - | Data Not Available | - |
| Fusapyrone | - | - | Data Not Available | - |
| Carvacrol | HepG2 | MTT Assay | 400 | [1] |
| Thymol | HepG2 | XTT Assay | 11 | [2][3] |
| Eugenol | HepG2 | MTS Assay | ~700 | [4] |
| Eugenol | HepG2 | Not Specified | 1152.7 (189.29 µg/mL) | [5] |
Note: The IC50 value for eugenol shows variability across different studies, which could be attributed to differences in experimental protocols and assay conditions.
Table 2: Comparative Acute Toxicity of Natural Antifungals using Artemia salina Lethality Assay
| Compound | Assay | LC50 (µM) | Reference |
| This compound | Artemia salina lethality assay | 37.1 | |
| Fusapyrone | Artemia salina lethality assay | > 500 (Non-toxic) | |
| Carvacrol | Artemia salina lethality assay | Data Not Available | - |
| Thymol | Artemia salina lethality assay | Data Not Available | - |
| Eugenol | Artemia salina lethality assay | Data Not Available | - |
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Artemia salina Lethality Assay
This assay is a simple, rapid, and low-cost bioassay for preliminary toxicity screening of chemical compounds.
-
Hatching of Brine Shrimp Cysts: Hatch Artemia salina cysts in artificial seawater under constant illumination and aeration for 48 hours.
-
Preparation of Test Solutions: Prepare different concentrations of the test compound in artificial seawater.
-
Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate containing the test solutions.
-
Incubation: Incubate the plates for 24 hours under illumination.
-
Mortality Assessment: Count the number of dead nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration of the compound that is lethal to 50% of the nauplii).
Potential Mechanisms of Toxicity: Signaling Pathways
The toxicity of natural compounds can be mediated through various signaling pathways, often involving the induction of apoptosis (programmed cell death) and oxidative stress. While the specific pathways for this compound are not yet fully elucidated, we can infer potential mechanisms based on studies of related compounds.
Apoptosis Induction Pathway
Many natural compounds exert their cytotoxic effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.
Caption: A simplified diagram of potential apoptosis induction pathways.
Oxidative Stress Pathway
An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to oxidative stress, which can damage cellular components and trigger cell death.
Caption: A general overview of the oxidative stress-induced cell death pathway.
Experimental Workflow for Safety Assessment
A systematic approach is crucial for evaluating the safety profile of a new antifungal candidate. The following diagram illustrates a typical workflow.
Caption: A typical workflow for assessing the safety of a new antifungal compound.
Conclusion
This comparative guide provides a preliminary assessment of the safety profile of this compound in relation to other natural antifungals. The available data from the Artemia salina assay suggests that this compound may have a higher acute toxicity than its close analog, fusapyrone. However, a direct comparison with other natural antifungals on mammalian cells is hampered by the lack of specific cytotoxicity data for this compound. Further in-depth studies, including cytotoxicity assays on various mammalian cell lines, genotoxicity assessments, and in vivo toxicity studies, are imperative to establish a comprehensive safety profile for this compound and to ascertain its therapeutic potential. Elucidating the specific signaling pathways involved in its potential toxicity will also be crucial for understanding its mechanism of action and for guiding future drug development efforts.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Unlocking Novel Antimicrobial Strategies: A Comparative Guide to the Synergistic Potential of Deoxyfusapyrone
For Researchers, Scientists, and Drug Development Professionals
The mounting challenge of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies. One promising avenue lies in combination therapy, where the synergistic interaction between two or more agents enhances their overall efficacy. Deoxyfusapyrone, a naturally occurring α-pyrone isolated from the fungus Fusarium semitectum, has demonstrated notable antifungal activity against a range of plant and human pathogens.[1][2][3][4][5] While research has primarily focused on its standalone properties, its potential for synergistic combinations with existing antimicrobial agents remains a compelling and underexplored area.
This guide provides a comparative framework for researchers interested in investigating the synergistic effects of this compound. Although specific studies on its synergistic interactions are not yet available in the public domain, this document outlines the foundational knowledge, experimental methodologies, and potential research directions to unlock its full therapeutic potential.
Understanding this compound's Antimicrobial Profile
This compound, along with its structural analog fusapyrone (B118556), has been shown to possess significant antifungal properties. Its activity is particularly pronounced against various filamentous fungi, including several plant pathogens and mycotoxigenic species. Notably, it has also exhibited inhibitory effects against fungi responsible for human mycoses, such as Aspergillus species. Interestingly, this compound has shown selectivity in its action, being largely inactive against certain yeasts and the Gram-positive bacterium Bacillus megaterium. The precise mechanism of action for this compound is still under investigation, but it is believed to interfere with essential cellular processes within susceptible fungi.
The Promise of Synergy: A Powerful Therapeutic Approach
Synergistic interactions in antimicrobial therapy can lead to several advantageous outcomes:
-
Enhanced Efficacy: The combined effect of the drugs is greater than the sum of their individual effects.
-
Dose Reduction: Lower concentrations of each drug can be used, potentially minimizing toxicity and side effects.
-
Overcoming Resistance: Combination therapy can be effective against pathogens that are resistant to single-agent treatments.
-
Broader Spectrum of Activity: The combination may be effective against a wider range of microorganisms.
Investigating Synergy: Key Experimental Protocols
To explore the synergistic potential of this compound, established in vitro methods are employed to quantify the interaction between two or more antimicrobial agents. The following are standard experimental protocols that can be adapted for this purpose.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds.
Experimental Protocol:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent (e.g., a conventional antifungal drug) at known concentrations.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both agents. This is achieved by serially diluting this compound along the rows and the second agent along the columns.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism (e.g., 24-48 hours at a specific temperature).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of the microorganism. The MIC of each agent alone and in combination is determined by visual inspection or by measuring absorbance.
-
Calculation of the FIC Index: The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FIC Index:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Hypothetical Checkerboard Assay Results for this compound and Amphotericin B against Aspergillus fumigatus
| This compound (µg/mL) | Amphotericin B (µg/mL) | Growth |
| 8 (MIC alone) | 0 | - |
| 4 | 0.125 | - |
| 2 | 0.25 | - |
| 1 | 0.5 | + |
| 0 | 1 (MIC alone) | - |
In this hypothetical example, the FIC Index would be calculated as: (2 / 8) + (0.25 / 1) = 0.25 + 0.25 = 0.5, indicating a synergistic interaction.
Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the antimicrobial effect over time and can confirm synergistic interactions observed in checkerboard assays.
Experimental Protocol:
-
Preparation of Cultures: Grow the target microorganism to the logarithmic phase in a suitable broth medium.
-
Exposure to Antimicrobial Agents: Expose the bacterial or fungal suspension to this compound alone, the second agent alone, and the combination of both at sub-MIC concentrations (often 0.5 x MIC or 1 x MIC). A growth control without any agent is also included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate them on appropriate agar (B569324) plates.
-
Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL.
-
Indifference: A < 1-log10 change in CFU/mL.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for illustrating complex experimental processes and hypothetical biological pathways.
Future Directions and Conclusion
The exploration of this compound's synergistic potential represents a promising frontier in the development of novel antimicrobial therapies. While definitive data on its combination effects are yet to be established, the experimental frameworks outlined in this guide provide a clear path for future research. By systematically evaluating its interactions with a panel of conventional antifungal and antibacterial agents, the scientific community can begin to unlock the full therapeutic value of this natural compound. Such investigations are crucial steps toward developing more effective and robust strategies to combat the global threat of antimicrobial resistance.
References
- 1. Biological characterization of fusapyrone and this compound, two bioactive secondary metabolites of Fusarium semitectum. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of derivatives of fusapyrone, an antifungal metabolite of Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fusapyrone and this compound, two antifungal alpha-pyrones from Fusarium semitectum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Deoxyfusapyrone: Proper Disposal Procedures for Laboratory Settings
For Immediate Implementation: Deoxyfusapyrone, a naturally derived α-pyrone with antifungal properties, requires careful consideration for its disposal to ensure laboratory safety and environmental protection. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of its waste stream is essential. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated materials in compliance with standard laboratory safety protocols.
Safety and Handling Overview
This compound is a solid compound soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide, with poor solubility in water.[1][2] While it has a low hazard profile with NFPA and HMIS ratings of 0 for health, fire, and reactivity, it is designated as "slightly hazardous for water." Therefore, direct release into the environment, including ground water, water courses, or sewage systems, should be strictly avoided. This product is intended for research use only and is not for human or veterinary applications.[3]
Quantitative Data Summary
For quick reference, the key safety and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS |
| Aquatic Hazard | Slightly hazardous for water | Cayman Chemical SDS |
| Physical State | Solid | |
| Solubility | Soluble in ethanol, methanol, DMSO, dimethyl formamide; Poor water solubility |
Disposal Protocols
The appropriate disposal method for this compound waste depends on its form (pure compound, solutions, or contaminated materials) and whether it has been used in biological experiments.
Unused this compound (Pure Compound)
-
Containerization: Collect the solid this compound waste in a clearly labeled, sealed, and leak-proof container.
-
Labeling: The label should include the chemical name ("this compound"), quantity, and date.
-
Disposal: Dispose of the container through your institution's chemical waste management program. Do not mix with other waste streams unless explicitly permitted by your environmental health and safety (EHS) office.
This compound Solutions
-
Solvent Consideration: The disposal of this compound solutions is primarily dictated by the solvent used.
-
Organic Solvents (Ethanol, Methanol, DMSO, etc.): Collect the solution in a designated, sealed, and properly labeled hazardous waste container for flammable liquids or organic waste.
-
Aqueous Solutions: While this compound has poor water solubility, any aqueous waste containing it should be collected as chemical waste. Do not pour down the drain.
-
-
Container Management: Ensure waste containers are compatible with the solvents being used and are kept closed when not in use.
-
Disposal: Hand over the waste container to your institution's EHS for proper disposal.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Sharps: Chemically contaminated sharps, such as needles, syringes, and pipette tips, must be collected in a puncture-proof sharps container designated for chemical waste.
-
Solid Waste: Non-sharp contaminated items, including gloves, bench paper, and empty vials, should be collected in a designated, labeled bag or container for solid chemical waste.
-
Disposal: These containers should be disposed of through the institutional chemical waste program.
This compound Waste from Biological Experiments
As this compound is a fungal metabolite with antifungal activity, waste generated from its use in biological assays may be considered biohazardous waste.
-
Decontamination: All liquid cultures, contaminated media, and other liquid biological waste containing this compound should be decontaminated prior to disposal. Autoclaving is a common and effective method. Chemical disinfection may also be an option, but ensure the disinfectant is compatible with this compound and approved by your institution's biosafety guidelines.
-
Solid Biohazardous Waste: Contaminated solid waste, such as petri dishes, culture flasks, and gloves from biological work, should be collected in biohazard bags and autoclaved before disposal as biological waste.
-
Combined Chemical and Biological Waste: If the waste contains both biological agents and hazardous chemicals (e.g., organic solvents), it must be managed as a mixed hazardous waste. Consult your institution's EHS for specific procedures, as these waste streams often require specialized handling.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste segregation and disposal.
Signaling Pathway and Experimental Context
This compound is a secondary metabolite produced by fungi of the Fusarium genus, notably Fusarium semitectum. It is classified as an α-pyrone and exhibits antifungal activity against a range of plant pathogenic and mycotoxigenic filamentous fungi. The biosynthesis of this compound is understood to originate from a polyketide synthase (PKS) pathway.
Caption: Simplified biosynthetic pathway of this compound via a Polyketide Synthase.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
